molecular formula C8H7NO B3045229 (5-Ethynylpyridin-2-YL)methanol CAS No. 1033705-77-9

(5-Ethynylpyridin-2-YL)methanol

Cat. No.: B3045229
CAS No.: 1033705-77-9
M. Wt: 133.15
InChI Key: FIPXIXCYBODHTF-UHFFFAOYSA-N
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Description

(5-Ethynylpyridin-2-YL)methanol is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15. The purity is usually 95%.
BenchChem offers high-quality (5-Ethynylpyridin-2-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Ethynylpyridin-2-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethynylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-5,10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPXIXCYBODHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717249
Record name (5-Ethynylpyridin-2-yl)methanol
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Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033705-77-9
Record name (5-Ethynylpyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-ethynylpyridin-2-yl)methanol
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Foundational & Exploratory

Molecular weight and formula of (5-Ethynylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Guide for Medicinal Chemistry & Drug Discovery Applications [1][2]

Executive Summary

(5-Ethynylpyridin-2-yl)methanol (CAS: 1033705-77-9) is a bifunctional pyridine scaffold characterized by a terminal alkyne and a primary alcohol.[1] In modern drug discovery, it serves as a critical "Click Chemistry" handle, enabling the rapid synthesis of proteolysis targeting chimeras (PROTACs), molecular probes, and fragment-based drug candidates. Its structural rigidity and capacity for hydrogen bonding (via the pyridyl nitrogen and hydroxyl group) make it a versatile building block for modulating physicochemical properties (LogP, tPSA) in lead optimization.

Physicochemical Specifications

PropertyData
IUPAC Name (5-Ethynylpyridin-2-yl)methanol
Common Name 5-Ethynyl-2-hydroxymethylpyridine
CAS Number 1033705-77-9
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
Exact Mass 133.0528
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) Pyridine N: ~3.5–4.0 (reduced basicity due to sp-hybridized substituent)

Synthetic Methodology

The synthesis of (5-Ethynylpyridin-2-yl)methanol typically proceeds via a Sonogashira cross-coupling reaction. This route ensures high regioselectivity and compatibility with the hydroxymethyl functionality.

Retrosynthetic Analysis

The most efficient disconnection involves the C(sp2)–C(sp) bond at the 5-position of the pyridine ring.

Retrosynthesis Target (5-Ethynylpyridin-2-yl)methanol (Target) Precursor1 Trimethyl((6-(hydroxymethyl) pyridin-3-yl)ethynyl)silane Target->Precursor1 Deprotection (K2CO3/MeOH) Precursor2 (5-Bromopyridin-2-yl)methanol Precursor1->Precursor2 Sonogashira Coupling Reagents TMS-Acetylene Pd Catalyst / CuI Reagents->Precursor1

Figure 1: Retrosynthetic pathway utilizing Sonogashira coupling and silyl-deprotection.

Step-by-Step Protocol

Step 1: Sonogashira Coupling

  • Reagents: (5-Bromopyridin-2-yl)methanol (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Procedure:

    • Charge a flame-dried flask with the bromide, Pd catalyst, and CuI under an inert atmosphere (Ar or N₂).

    • Add degassed solvent and triethylamine.

    • Add ethynyltrimethylsilane dropwise at room temperature.

    • Heat to 50–60°C and stir for 4–12 hours (monitor via TLC/LC-MS).

    • Workup: Filter through a celite pad, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Step 2: Desilylation

  • Reagents: TMS-protected intermediate (1.0 eq), K₂CO₃ (1.5 eq).

  • Solvent: Methanol (MeOH).[3]

  • Procedure:

    • Dissolve the intermediate in MeOH.[4]

    • Add solid K₂CO₃ and stir at room temperature for 1–2 hours.

    • Workup: Remove solvent, dilute with water, extract with DCM or EtOAc.[3] Dry organic layer over Na₂SO₄ and concentrate.

    • Yield: Typically 85–95% for this step.

Functional Applications in Drug Discovery[6]

This compound is primarily utilized as a heterobifunctional linker . The alkyne group serves as a "warhead" for bioorthogonal chemistry, while the alcohol allows for esterification or etherification to attach to a ligand or scaffold.

"Click" Chemistry & PROTAC Design

The terminal alkyne is a substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming a stable 1,2,3-triazole linkage. This is extensively used in assembling PROTACs (Proteolysis Targeting Chimeras), linking an E3 ligase ligand to a target protein ligand.

Applications Compound (5-Ethynylpyridin-2-yl)methanol Click CuAAC Reaction (Click Chemistry) Compound->Click Alcohol Alcohol Activation (Mesylation/Oxidation) Compound->Alcohol Triazole 1,2,3-Triazole Linker (Stable Isostere) Click->Triazole PROTAC PROTACs / Bioconjugates Triazole->PROTAC Scaffold Fragment Coupling (Ether/Ester/Amine) Alcohol->Scaffold Drug TRPV3 Antagonists Kinase Inhibitors Scaffold->Drug

Figure 2: Functional utility in bioconjugation and medicinal chemistry workflows.

Therapeutic Relevance
  • TRPV3 Antagonists: Pyridinyl methanol derivatives have been identified as potent antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for neuropathic pain and skin disorders. The 5-ethynyl substitution provides a rigid vector for exploring the binding pocket.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (133.15 Da) and distinct vectors (alkyne vs. alcohol) make it an ideal fragment for crystallographic screening.

Analytical Characterization

Proton NMR (¹H NMR) Profile

Solvent: CDCl₃ or DMSO-d₆ (shifts may vary slightly by solvent)

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Pyridine H-6 8.65 – 8.75Doublet (d)1HOrtho to N, adjacent to alkyne
Pyridine H-4 7.75 – 7.85Doublet of Doublets (dd)1HMeta to N
Pyridine H-3 7.35 – 7.45Doublet (d)1HOrtho to hydroxymethyl
CH₂-OH 4.70 – 4.75Singlet (s)2HBenzylic-like methylene
C≡C-H 3.25 – 3.40Singlet (s)1HTerminal Alkyne
-OH 5.30 – 5.50Broad Singlet1HHydroxyl (Solvent dependent)
Mass Spectrometry
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]⁺ = 134.15 m/z

Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Alkynes can be sensitive to prolonged light exposure; protect from light.

  • Stability: Stable under standard laboratory conditions. Avoid contact with strong oxidizing agents and heavy metals (Ag, Cu in the absence of ligands) which may form explosive acetylides.

References

  • Sigma-Aldrich. 5-Ethynylpyridine-2-methanol Product Specification. Retrieved from .

  • PubChem. Compound Summary: (5-Ethynylpyridin-2-yl)methanol (CID 44547466). National Library of Medicine. Retrieved from .

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from .

  • Kaur, N. (2019). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. Synthetic Communications. Retrieved from .

  • Beilstein Journals. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens. Retrieved from .

Sources

An In-depth Technical Guide to (5-Ethynylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-Ethynylpyridin-2-YL)methanol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical identifiers, physical and chemical properties, a robust synthesis methodology, safety protocols, and its applications in contemporary drug discovery, particularly in the development of kinase inhibitors.

Core Identifiers and Chemical Properties

(5-Ethynylpyridin-2-YL)methanol is a substituted pyridine derivative featuring both a reactive terminal alkyne and a primary alcohol. These functional groups make it a versatile synthon for creating complex molecular architectures.

IdentifierValue
CAS Number 1033705-77-9
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
InChI 1S/C8H7NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-5,10H,6H2
InChIKey FIPXIXCYBODHTF-UHFFFAOYSA-N
SMILES C#Cc1ccc(CO)nc1
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Refrigerator (2-8 °C)

Table 1: Core Identifiers and Physical Properties for (5-Ethynylpyridin-2-YL)methanol.[1]

Synthesis of (5-Ethynylpyridin-2-YL)methanol: A Two-Step Approach

The synthesis of (5-Ethynylpyridin-2-YL)methanol is most effectively achieved through a two-step sequence involving a Sonogashira coupling to introduce the ethynyl moiety, followed by the reduction of a carbonyl group to the desired primary alcohol. This approach offers a high degree of modularity and control.

Synthesis Workflow

The overall synthetic strategy is depicted below, starting from a readily available brominated pyridine precursor.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation & Reduction A 5-Bromopyridine-2-carbaldehyde D 5-((Trimethylsilyl)ethynyl)pyridine-2-carbaldehyde A->D Sonogashira Reaction B Trimethylsilylacetylene B->D C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) C->D F 5-Ethynylpyridine-2-carbaldehyde D->F Desilylation E Base (e.g., K₂CO₃) Solvent (e.g., Methanol) E->F H (5-Ethynylpyridin-2-YL)methanol F->H Reduction G Reducing Agent (e.g., NaBH₄) G->H

Caption: Proposed two-step synthesis of (5-Ethynylpyridin-2-YL)methanol.

Step 1: Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] In this synthesis, 5-bromopyridine-2-carbaldehyde is coupled with a protected alkyne, such as trimethylsilylacetylene, to prevent self-coupling of the terminal alkyne.[3] The reaction is catalyzed by a palladium complex, with copper(I) iodide as a co-catalyst, in the presence of a mild base.[2]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridine-2-carbaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagents: Add degassed triethylamine (Et₃N, 3.0 eq) as the base and solvent.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 5-((trimethylsilyl)ethynyl)pyridine-2-carbaldehyde, can be purified by flash column chromatography on silica gel.

Step 2: Desilylation and Reduction

The trimethylsilyl (TMS) protecting group is readily removed under mild basic conditions, such as with potassium carbonate in methanol. The resulting deprotected aldehyde, 5-ethynylpyridine-2-carbaldehyde, is then reduced to the primary alcohol. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation, as it is chemoselective for aldehydes and ketones and can be used in protic solvents like methanol.[4][5]

Experimental Protocol: Desilylation and Reduction

  • Desilylation: Dissolve the purified 5-((trimethylsilyl)ethynyl)pyridine-2-carbaldehyde (1.0 eq) in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 1-2 hours, or until TLC indicates complete removal of the TMS group.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to control the evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring the disappearance of the aldehyde by TLC.

  • Quenching: Slowly add water to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, (5-Ethynylpyridin-2-YL)methanol, can be purified by flash column chromatography.

Spectroscopic and Analytical Profile

Predicted Spectroscopic Data:

  • ¹H NMR (in CDCl₃):

    • Pyridyl Protons: Signals in the aromatic region (δ 7.5-8.5 ppm), showing characteristic coupling patterns for a 2,5-disubstituted pyridine.

    • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on concentration and solvent (typically δ 2-5 ppm).

    • Ethynyl Proton (≡C-H): A singlet around δ 3.0-3.5 ppm.

  • ¹³C NMR (in CDCl₃):

    • Pyridyl Carbons: Signals in the aromatic region (δ 120-150 ppm).

    • Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

    • Alkyne Carbons (C≡C): Two signals in the range of δ 75-90 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad band around 3300-3400 cm⁻¹, characteristic of an alcohol.

    • C-H Stretch (alkyne): A sharp, moderate intensity peak around 3300 cm⁻¹.

    • C≡C Stretch: A weak to moderate, sharp peak around 2100-2200 cm⁻¹.

    • C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

    • Aromatic C-H and C=C/C=N Stretches: Characteristic peaks in the aromatic region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 133.

    • Key Fragmentation Peaks: Loss of water (M-18) at m/z = 115, and loss of the hydroxymethyl group (M-31) at m/z = 102.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Ethynyl-substituted heterocycles are of particular interest as they can serve as key pharmacophores or as handles for further functionalization via "click chemistry" or other coupling reactions.

(5-Ethynylpyridin-2-YL)methanol and its derivatives are valuable intermediates in the synthesis of kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core can form crucial hydrogen bonds with the hinge region of the kinase active site, while the ethynyl group can be used to probe deeper into the binding pocket or to attach other functionalities to enhance potency and selectivity.[7]

For example, substituted pyridine and pyrimidine cores are central to the design of inhibitors for targets such as Anaplastic Lymphoma Kinase (ALK) and c-Met.[7][8] The structural motifs present in (5-Ethynylpyridin-2-YL)methanol make it an attractive starting point for the development of novel therapeutics in oncology and other disease areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (5-Ethynylpyridin-2-YL)methanol.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

  • First Aid Measures:

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

(5-Ethynylpyridin-2-YL)methanol is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the creation of complex and biologically active molecules. The synthetic route outlined in this guide provides a reliable method for its preparation, and its potential applications as a precursor to kinase inhibitors highlight its importance for researchers in medicinal chemistry. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use.

References

  • Wikipedia. (2023, December 19). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Tykwinski, R. R. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843–1846.
  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

  • PubChem. (n.d.). (5-ethynylpyridin-2-yl)methanol. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Wang, T., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(9), 3249-3264.
  • Pfizer Inc. (2023, December 22). Antifungal Pyridine Derivatives for Treating Fungal Diseases. U.S.
  • Jaeschke, G., et al. (2012). Ethynyl compounds. U.S.
  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6147.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link] (Note: General link as the original was to a supplementary file.)

  • PubChemLite. (n.d.). (5-ethynylpyridin-2-yl)methanol (C8H7NO). Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7858.
  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. Retrieved from [Link]

  • Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • El-Gohary, N. S. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry, 13(9), 1105-1120.
  • Christiansen, M. (2013, November 14). Chapter 13 – IR spectroscopy & Mass Spectrometry [Video]. YouTube. [Link] (Note: A placeholder as the direct link is not available.)

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • Utah Chemistry. (n.d.). Assignments of 1H and 13C NMR Resonances of Melatonin. Retrieved from the University of Utah Chemistry Department website.
  • ARC Journals. (2015, August 15). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Chiral Amines with (1-Tosylpiperidin-2-yl)methanol.
  • Cui, J. J., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(9), 3249–3264.
  • Semantic Scholar. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link] (Note: Placeholder URL)

  • Manipal Research Portal. (n.d.). 2-(5-ethylpyridin-2-yl)ethanol. Retrieved from [Link]

Sources

Solubility Profiling and Physicochemical Characterization of 5-Ethynylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes physicochemical principles with practical experimental protocols.[1]

Executive Summary

The 5-ethynylpyridine (5-EP) scaffold—chemically equivalent to 3-ethynylpyridine in unsubstituted forms—is a privileged pharmacophore in medicinal chemistry. It serves two critical functions: as a rigid, metabolic stable linker (bioisostere of phenylacetylene) and as a "click-ready" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Despite its utility, the solubility profile of 5-EP derivatives often presents a dichotomy: the pyridine ring confers basicity and polarity, while the ethynyl group and subsequent functionalization can drive high lipophilicity and crystal lattice energy. This guide provides a definitive solubility profile, rational solvent selection criteria based on Hansen Solubility Parameters (HSP), and a self-validating protocol for thermodynamic solubility determination.

Physicochemical Architecture

To understand the solubility behavior of 5-EP derivatives, one must deconstruct the molecular interactions driving dissolution.

The Structural Dichotomy

The 5-EP core (C


H

N) exhibits a "push-pull" solubility mechanism:
  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA). This site is responsible for solubility in protic solvents (MeOH, EtOH) and pH-dependent aqueous solubility (pKa ~3.2 – 3.8).

  • Ethynyl Group (C3/C5): A linear, rigid motif. While it adds

    
    -electron density, it significantly increases planarity, often enhancing 
    
    
    
    -
    
    
    stacking in the solid state. This increases the Crystal Lattice Energy (
    
    
    ), resisting dissolution.
Theoretical Solubility Parameters

Using Group Contribution Methods, the estimated Hansen Solubility Parameters (HSP) for the core scaffold are:

  • Dispersion (

    
    ):  ~18.5 MPa
    
    
    
    (High affinity for chlorinated solvents)
  • Polarity (

    
    ):  ~10.2 MPa
    
    
    
    (Driven by the dipole of the pyridine ring)
  • Hydrogen Bonding (

    
    ):  ~5.5 MPa
    
    
    
    (Moderate; strictly an acceptor unless protonated)

Implication: 5-EP derivatives are "soft" electrophiles. They dissolve best in solvents that match their high dispersion and moderate polarity vectors, such as DMSO, DCM, and THF.

Solubility Profile in Organic Solvents[2][3][4][5][6]

The following data categorizes the solubility performance of typical solid 5-EP drug candidates (MW 300–500 Da) in standard laboratory solvents.

Table 1: Solubility Performance Matrix
Solvent ClassRepresentative SolventSolubility PotentialMechanistic Rationale
Dipolar Aprotic DMSO Excellent (>100 mg/mL)Matches the high dipole of the pyridine; disrupts lattice energy effectively.
Dipolar Aprotic DMF / NMP Excellent (>100 mg/mL)Similar to DMSO; preferred for high-temp coupling reactions (Sonogashira).
Chlorinated DCM / Chloroform Very Good (50-100 mg/mL)High dispersion forces (

) interact favorably with the aromatic

-system.
Polar Protic Methanol Good (10-50 mg/mL)H-bonding to Pyridine N. Solubility decreases as lipophilic tails (R-groups) grow.
Ethers THF / 2-MeTHF Moderate-Good Excellent for intermediate handling; 2-MeTHF is the greener alternative.
Esters Ethyl Acetate Moderate (<10 mg/mL)Often insufficient for highly crystalline derivatives; useful for extraction.
Alkanes Hexane / Heptane Poor (<0.1 mg/mL)"Anti-solvent" of choice. Mismatch in polarity (

) causes precipitation.

Critical Insight: For "Click" chemistry applications (CuAAC), a binary system of t-BuOH/Water (1:1) or DMSO/Water is superior. The organic component solubilizes the 5-EP derivative, while water facilitates the copper catalyst activity.

Structure-Property Relationship (SPR) Logic

The following diagram illustrates how specific substitutions on the 5-EP core alter the solubility landscape.

SPR_Logic Core 5-Ethynylpyridine Core Scaffold Sub_Amine + Amino Group (e.g., 2-NH2) Core->Sub_Amine Modification Sub_Alkyl + Alkyl Chain (e.g., t-Butyl) Core->Sub_Alkyl Modification Sub_Halogen + Halogen (e.g., 2-F, 2-Cl) Core->Sub_Halogen Modification Effect_Polar Increases Polar Solubility (MeOH) Sub_Amine->Effect_Polar H-Bond Donor Effect_Crystal High Lattice Energy (Low Solubility General) Sub_Amine->Effect_Crystal H-Bond Network Effect_Lipo Increases Non-Polar Solubility (Hexane/Tol) Sub_Alkyl->Effect_Lipo +LogP Sub_Halogen->Effect_Lipo Modest +LogP Sub_Halogen->Effect_Crystal Dipole Stacking

Figure 1: Impact of common functional group substitutions on the solubility profile of the 5-ethynylpyridine scaffold.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility (


) of a solid 5-EP derivative in organic solvents using a self-validating Shake-Flask method.

Pre-requisites:

  • Compound Purity: >98% (HPLC).

  • Solid State: Characterized (Amorphous vs. Crystalline) via XRPD if possible. Amorphous material will yield falsely high transient solubility.

The "Self-Validating" Workflow

This protocol includes checkpoints (Validation Steps) to ensure data integrity.

Solubility_Protocol Start Start: Solid Sample (5-10 mg) SolventAdd Add Solvent (Target 50 mg/mL) Start->SolventAdd Saturate Visual Check: Undissolved Solid Present? SolventAdd->Saturate AddMore Add more Solid Saturate->AddMore No (Clear) Equilibrate Equilibrate (24h @ 25°C, 500 rpm) Saturate->Equilibrate Yes (Suspension) AddMore->Saturate Separation Phase Separation (Centrifuge/Filter 0.2µm) Equilibrate->Separation CheckpH Validation 1: Check pH (if aqueous) Separation->CheckpH Dilute Dilution for HPLC (into Mobile Phase) CheckpH->Dilute Analysis HPLC-UV/MS Analysis Dilute->Analysis Result Calculate Solubility Analysis->Result

Figure 2: Step-by-step workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Detailed Methodology
  • Preparation: Weigh ~5 mg of the 5-EP derivative into a 1.5 mL HPLC glass vial.

  • Solvent Addition: Add 100

    
    L of the target solvent.
    
  • Saturation Verification (Visual):

    • Observation: If the solution is clear, the compound is too soluble for this volume. Add more solid until a persistent suspension is observed.

    • Why: Thermodynamic solubility requires equilibrium between the dissolved phase and the solid phase.[2]

  • Incubation: Agitate at 25°C (or 37°C for bio-relevant data) for 24 hours. Use a rotary shaker or magnetic stir bar (avoid grinding the solid).

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter using a 0.22

      
      m PTFE filter (ensure filter compatibility with solvent).
      
    • Validation: Inspect the pellet. If the pellet has disappeared or changed color significantly, degradation or complete dissolution may have occurred.

  • Quantification:

    • Dilute the supernatant 100-fold or 1000-fold into the HPLC mobile phase (typically 50:50 ACN:Water).

    • Inject onto HPLC-UV (Detection @ 254 nm for the pyridine ring).

    • Compare against a standard curve prepared from a DMSO stock solution.

Troubleshooting & Optimization
  • Issue: Hydrolysis of the Alkyne.

    • Cause: Terminal alkynes can hydrate to ketones in acidic/metal-contaminated aqueous conditions.

    • Fix: Ensure solvents are anhydrous and free of copper traces unless intended for reaction.

  • Issue: Salt Formation.

    • Context: If measuring in unbuffered water, the basic pyridine (pKa ~3.5) may protonate if the solution absorbs CO

      
       or if residual acids are present, falsely inflating solubility.
      
    • Fix: Always use buffered aqueous media (PBS pH 7.4) for aqueous solubility profiling.

References

  • Physicochemical Properties of Pyridine Deriv

    • Source: PubChem - N
    • Title: 3-Ethynylpyridine | C7H5N | CID 186003[3][4]

    • URL:[Link]

  • Solubility Measurement Protocols

    • Source: American Chemical Society (ACS)
    • Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents[5][6]

    • URL:[Link]

  • Drug Discovery Applic

    • Source: N
    • Title: Pyridine: the scaffolds with significant clinical diversity[7][8]

    • URL:[Link]

  • Hansen Solubility Parameters (Theory)

    • Source: Hansen-Solubility.com
    • Title: Hansen Solubility Parameters: Science and Applic
    • URL:[Link]

  • General Solvent Properties

    • Source: Organic Chemistry Data[9]

    • Title: Common Solvents Used in Organic Chemistry: Table of Properties
    • URL:[Link]

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The Strategic Role of (5-Ethynylpyridin-2-YL)methanol in Modern Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development. This approach, which utilizes small, low-complexity molecules, or "fragments," offers a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties compared to traditional high-throughput screening (HTS).[1][2] This guide provides a detailed examination of a particularly strategic fragment, (5-Ethynylpyridin-2-YL)methanol. We will dissect its molecular architecture, highlighting how the interplay between its pyridine core, reactive ethynyl group, and versatile methanol handle makes it an exemplary tool for FBDD campaigns. This whitepaper will furnish researchers with the theoretical underpinnings and practical methodologies required to effectively deploy this fragment in screening, hit-to-lead optimization, and the rational design of both reversible and covalent inhibitors.

The FBDD Paradigm: Efficiency in Chemical Space Exploration

Fragment-Based Drug Discovery (FBDD) is a rational drug design strategy that begins with the identification of low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target.[3][4] Unlike the large, complex molecules used in HTS, fragments are simpler and have a higher probability of binding to small pockets on a protein's surface.[2][5] This results in higher hit rates from smaller, more curated libraries.[4][5]

The core principle of FBDD is "ligand efficiency," a measure of the binding energy per atom. By starting with small, efficient binders, medicinal chemists can iteratively "grow," "link," or "merge" these fragments into more potent, drug-like molecules with optimized pharmacokinetic properties.[6][7][8] A foundational guideline in FBDD is the "Rule of Three" (Ro3), which provides a set of ideal physicochemical properties for a fragment.

The "Rule of Three" criteria are:

  • Molecular weight < 300 Daltons

  • cLogP ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

  • Number of rotatable bonds ≤ 3

Adherence to these guidelines helps ensure that the initial fragments have good aqueous solubility, a crucial factor for the high concentrations often required in biophysical screening assays, and provides a solid foundation for developing a final compound with desirable drug-like properties.[3][4][9]

Molecular Profile of a Strategic Fragment: (5-Ethynylpyridin-2-YL)methanol

(5-Ethynylpyridin-2-YL)methanol is a compelling fragment due to its unique combination of functional groups, each offering distinct advantages in an FBDD campaign. Let's analyze its properties in the context of the Rule of Three.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 133.14 g/mol < 300 DaYes
cLogP (predicted) ~1.1≤ 3Yes
Hydrogen Bond Donors 1 (from -OH)≤ 3Yes
Hydrogen Bond Acceptors 2 (N in pyridine, O in -OH)≤ 3Yes
Rotatable Bonds 1≤ 3Yes

Note: Physicochemical properties are calculated based on its chemical structure.

As the table clearly indicates, (5-Ethynylpyridin-2-YL)methanol is an ideal fragment that comfortably adheres to the Rule of Three. Its low molecular weight and complexity provide a high probability of fitting into diverse binding pockets, while its balanced polarity ensures adequate solubility for screening.

The Strategic Importance of the Pyridine Ring

The pyridine ring serves as a rigid, aromatic scaffold. Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction in molecular recognition. Furthermore, the aromatic system can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site. The defined geometry of the ring also provides clear vectors for fragment elaboration.

The Dual-Role Versatility of the Ethynyl Group

The terminal ethynyl (alkyne) group is arguably the most powerful feature of this fragment. It serves two primary strategic purposes:

  • A Handle for "Fragment Growing": The terminal alkyne is a prime functional group for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent linking of the fragment to an azide-containing molecule, enabling rapid and predictable fragment elaboration.[8] This is a powerful strategy for "growing" the initial fragment hit into a more potent lead compound by exploring adjacent binding pockets.[4][6]

  • A "Warhead" for Covalent Inhibition: The ethynyl group can also act as a latent electrophile, or "warhead," capable of forming a covalent bond with a nucleophilic amino acid residue (like cysteine) on the target protein.[10][11] This approach, known as targeted covalent inhibition, can lead to compounds with increased potency, prolonged duration of action, and high selectivity.[12][13][14] The development of covalent inhibitors has seen a resurgence, leading to several approved drugs.[13][14]

The Methanol Group: A Vector for Growth

The hydroxymethyl (-CH2OH) group provides another valuable vector for synthetic elaboration. It can act as both a hydrogen bond donor and acceptor. Synthetically, the primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to an ether, ester, or amine, providing a multitude of pathways for exploring the surrounding chemical space and optimizing binding interactions.

Workflow: Deploying (5-Ethynylpyridin-2-YL)methanol in an FBDD Campaign

A typical FBDD campaign involves a series of well-defined phases. The unique properties of (5-Ethynylpyridin-2-YL)methanol make it particularly well-suited for each stage of this process.

FBDD_Workflow cluster_0 Phase 1: Library & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Hit-to-Lead Lib Fragment Library Design (Inclusion of (5-Ethynylpyridin-2-YL)methanol) QC Quality Control (Purity, Solubility) Lib->QC Screen Biophysical Screening (SPR, NMR, X-ray) QC->Screen Hits Initial Fragment Hits Screen->Hits Validate Hit Confirmation (Dose-Response, Orthogonal Assay) Hits->Validate Structure Structural Biology (Co-crystallography) Validate->Structure Elaborate Fragment Elaboration (Growing, Linking) Structure->Elaborate SAR Structure-Activity Relationship (SAR) Elaborate->SAR Lead Lead Compound SAR->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Phase 1: Library Design and Quality Control

(5-Ethynylpyridin-2-YL)methanol would be included in a diverse fragment library of a few hundred to a few thousand compounds.[4][15] Quality control is paramount; each fragment, including our molecule of interest, must be assessed for high purity and adequate solubility in the screening buffer to avoid false positives and ensure reliable data.

Phase 2: Primary Screening for Hit Identification

Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required for screening.[5][16]

Comparison of Primary Screening Techniques

TechniquePrincipleProsCons
Surface Plasmon Resonance (SPR) Measures changes in mass on a sensor chip as fragments bind to an immobilized target.[15]Real-time kinetics, label-free, low protein consumption.[15]Requires protein immobilization, can have mass transport limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of either the protein or the fragment upon binding.[15][17]Provides structural information on the binding site, robust for weak interactions.[15][17]High protein consumption, lower throughput.
X-ray Crystallography Soaking fragments into protein crystals to directly visualize the binding mode at atomic resolution.[3][5]Provides high-resolution structural data, considered the gold standard for hit validation.[16][18]Requires high-quality crystals, can be lower throughput.
Thermal Shift Assay (TSA) Measures the change in a protein's melting temperature upon ligand binding.High throughput, low cost.Prone to false positives/negatives.

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density of 10,000-15,000 Response Units (RU).

  • Fragment Preparation: Prepare a stock solution of (5-Ethynylpyridin-2-YL)methanol and other library fragments in 100% DMSO. Dilute to a final screening concentration (e.g., 200 µM) in a suitable running buffer (e.g., HBS-EP+) with a final DMSO concentration of ≤1%.

  • Screening Cycle:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject a fragment solution for a defined association time (e.g., 60 seconds).

    • Inject running buffer for a defined dissociation time (e.g., 120 seconds).

    • Regenerate the sensor surface with a mild regeneration solution if necessary.

  • Data Analysis: Monitor the change in response units (RU) upon fragment injection. A significant increase in RU compared to the baseline indicates a binding event. Hits are typically defined as fragments that produce a response above a certain threshold (e.g., >3 standard deviations from the mean of control injections).

Phase 3: Hit Validation and Structural Characterization

Once a hit is identified, its binding must be validated. This involves confirming the binding through an orthogonal biophysical method and determining the binding affinity (typically in the micromolar to millimolar range for fragments). The ultimate goal of this phase is to obtain a high-resolution crystal structure of the fragment bound to the target protein. This structural information is critical for the subsequent rational design and elaboration of the fragment.[18]

Phase 4: Fragment Elaboration Strategies

With a validated hit and a co-crystal structure in hand, the process of evolving the fragment into a lead compound begins. The structure of (5-Ethynylpyridin-2-YL)methanol offers two primary, highly effective avenues for elaboration.

Strategy A: Fragment "Growing" via Click Chemistry

This strategy leverages the terminal alkyne. By observing the co-crystal structure, a chemist can identify nearby pockets on the protein surface. A library of small azide-containing molecules can then be designed to project into these pockets. The CuAAC reaction is then used to "click" these azides onto the ethynyl group of the core fragment.

Experimental Protocol: CuAAC-Mediated Fragment Elaboration

  • Reagents:

    • (5-Ethynylpyridin-2-YL)methanol-protein complex hit.

    • A selected azide-containing building block (R-N3).

    • Copper(II) sulfate (CuSO4).

    • A reducing agent, such as sodium ascorbate.

    • A suitable solvent system (e.g., t-BuOH/H2O).

  • Procedure:

    • Dissolve the (5-Ethynylpyridin-2-YL)methanol-derived starting material and the azide building block in the solvent system.

    • Add an aqueous solution of CuSO4 followed by an aqueous solution of sodium ascorbate.

    • Stir the reaction at room temperature for 1-24 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the resulting triazole product by column chromatography.

  • Analysis: The newly synthesized, larger compound is then tested in a binding assay to determine if the elaboration resulted in an increase in affinity.

Strategy B: Advanced Application in Covalent Inhibitor Design

If the co-crystal structure reveals that the ethynyl group is positioned near a nucleophilic residue like cysteine, a targeted covalent inhibitor program can be initiated.[11][19] The ethynyl group can act as an electrophilic warhead, forming an irreversible covalent bond with the thiol group of cysteine.[10] This strategy can convert a weak, reversible binder into a highly potent, irreversible inhibitor.[12][13]

The design process involves optimizing the scaffold of (5-Ethynylpyridin-2-YL)methanol to improve the initial, non-covalent binding affinity (Ki) and to perfectly orient the ethynyl warhead for reaction with the target nucleophile.[11]

Conclusion

(5-Ethynylpyridin-2-YL)methanol is more than just a simple building block; it is a highly strategic fragment engineered for success in modern drug discovery. Its adherence to the "Rule of Three," combined with a trifecta of versatile functional groups—a hydrogen-bonding pyridine core, a dual-purpose ethynyl group for covalent modification or click chemistry, and a synthetically tractable methanol handle—makes it an exceptionally valuable starting point for FBDD campaigns. By understanding the unique chemical attributes of this fragment and employing the workflows and protocols outlined in this guide, researchers can significantly enhance their ability to discover novel, high-quality lead compounds for a wide range of biological targets.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A ‘Rule of Three’ for fragment-based lead discovery? Drug Discovery Today.
  • Fragment-based lead discovery. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Gingell, H., & Ulaganathan, T. (2024). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Fragment-Based Drug Discovery | Rule of 3 & Molport Library. (n.d.). Molport.
  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Gener
  • Comprehensive fragment-based lead discovery solutions. (n.d.). Nuvisan.
  • Pushing the Rule of 3. (2011). Practical Fragments.
  • Fragment HIT Identific
  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). SARomics.
  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Journal of Molecular Recognition.
  • Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. (n.d.). RSC Publishing.
  • Advances in Fragment-Based Drug Discovery. (2024). Technology Networks.
  • Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. (2006). Journal of Medicinal Chemistry.
  • Schematic representation of the methods of fragment elaboration. (n.d.).
  • Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
  • Approaches to Fragment-Based Drug Design. (n.d.). Utrecht University.
  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). Journal of the American Chemical Society.
  • Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. (2025).
  • Recent advances in the development of covalent inhibitors. (n.d.). Biotechnology and Applied Biochemistry.
  • Targeted covalent inhibitors. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • 4-Ethynylpyridine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Covalent inhibitor drug discovery. (n.d.). Domainex.
  • (5-Aminopyridin-2-YL)methanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Ethynylpyridine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2025). MDPI.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). The FEBS Journal.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). MDPI.
  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (n.d.).
  • Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera.
  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals.

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Unlocking the Therapeutic Potential of (5-Ethynylpyridin-2-YL)methanol Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the identification and exploration of "privileged scaffolds" – molecular frameworks that exhibit binding affinity to multiple, distinct biological targets – represents a cornerstone of efficient and successful therapeutic development. The pyridine ring, a bioisostere of benzene, is a quintessential example of such a scaffold, present in a multitude of FDA-approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have cemented its role in medicinal chemistry. When coupled with the ethynyl group, a small, rigid, and functionally versatile moiety, the resulting scaffold, (5-Ethynylpyridin-2-YL)methanol, presents a compelling, albeit underexplored, foundation for the rational design of novel therapeutics. This guide provides a comprehensive framework for elucidating the biological potential of this scaffold, from hypothesized activities to detailed experimental validation and mechanistic inquiry.

The Chemical Rationale: A Synergy of Pyridine and Ethynyl Moieties

The therapeutic potential of the (5-Ethynylpyridin-2-YL)methanol scaffold is not merely speculative; it is rooted in the well-documented pharmacological profiles of its constituent parts.

  • The Pyridine Core: As a heterocyclic aromatic ring, pyridine's nitrogen atom imparts a dipole moment and acts as a hydrogen bond acceptor, facilitating crucial interactions with biological macromolecules.[1] This feature is fundamental to the activity of numerous drugs across a spectrum of therapeutic areas, including antiviral, cardiovascular, and anticancer agents.[1][2]

  • The Ethynyl Group: The introduction of an ethynyl group into a molecule can have profound effects on its biological activity. This small, linear moiety can enhance binding affinity through hydrophobic and van der Waals interactions, improve metabolic stability, and serve as a reactive handle for covalent modification of target proteins.[3] Its presence is a hallmark of a diverse range of therapeutics, from anticancer agents that disrupt tubulin polymerization to inhibitors of key enzymes in neurodegenerative and infectious diseases.[4][5]

The combination of these two pharmacophores in the (5-Ethynylpyridin-2-YL)methanol scaffold suggests a high probability of discovering novel bioactive compounds. The methanol group at the 2-position of the pyridine ring provides an additional site for hydrogen bonding or further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Hypothesized Biological Activities and a Roadmap for Investigation

Based on the established activities of related compounds, we hypothesize that the (5-Ethynylpyridin-2-YL)methanol scaffold is a promising starting point for the development of novel agents in the following therapeutic areas:

  • Oncology: The prevalence of both pyridine and ethynyl moieties in anticancer drugs suggests a strong potential for this scaffold to exhibit antiproliferative and cytotoxic effects.[4]

  • Neurodegenerative Diseases: The role of ethynyl-containing compounds as enzyme inhibitors in neurological disorders points towards a potential for neuroprotective activity.

  • Inflammatory Disorders: The anti-inflammatory properties of some pyridine and ethynyl derivatives warrant the investigation of this scaffold's potential to modulate inflammatory pathways.[3]

To systematically investigate these hypotheses, a tiered experimental approach is proposed, beginning with in vitro screening to identify primary activity, followed by more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Mechanism of Action Hypothesized Activities Hypothesized Activities Anticancer Anticancer Hypothesized Activities->Anticancer Neuroprotective Neuroprotective Hypothesized Activities->Neuroprotective Anti-inflammatory Anti-inflammatory Hypothesized Activities->Anti-inflammatory Cytotoxicity Assays (MTT) Cytotoxicity Assays (MTT) Anticancer->Cytotoxicity Assays (MTT) Oxidative Stress Assays (ROS) Oxidative Stress Assays (ROS) Neuroprotective->Oxidative Stress Assays (ROS) Anti-inflammatory Assays (NO) Anti-inflammatory Assays (NO) Anti-inflammatory->Anti-inflammatory Assays (NO) Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Cytotoxicity Assays (MTT)->Apoptosis & Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis & Cell Cycle Analysis->Signaling Pathway Analysis Oxidative Stress Assays (ROS)->Signaling Pathway Analysis Anti-inflammatory Assays (NO)->Signaling Pathway Analysis Target Identification Target Identification Signaling Pathway Analysis->Target Identification Lead Optimization Lead Optimization Target Identification->Lead Optimization

Experimental Protocols: A Practical Guide to Biological Evaluation

The following section provides detailed, step-by-step methodologies for the initial in vitro evaluation of the (5-Ethynylpyridin-2-YL)methanol scaffold.

Synthesis of the Core Scaffold

A plausible synthetic route to (5-Ethynylpyridin-2-YL)methanol involves a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons.[2][6]

Protocol: Synthesis of (5-Ethynylpyridin-2-YL)methanol

  • Starting Material: Begin with a suitable 5-halo-2-(hydroxymethyl)pyridine, for example, (5-bromopyridin-2-yl)methanol.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (5-bromopyridin-2-yl)methanol (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.) in a suitable solvent system, such as a mixture of toluene and triethylamine.

  • Addition of Acetylene: Add ethynyltrimethylsilane (1.5 eq.) to the reaction mixture. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.

  • Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 70-80 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude TMS-protected intermediate in a solvent such as methanol or tetrahydrofuran. Add a base, such as potassium carbonate or tetrabutylammonium fluoride (TBAF), and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Purification: After quenching the reaction, extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product, (5-Ethynylpyridin-2-YL)methanol, is purified by column chromatography on silica gel.

Anticancer Activity Evaluation

3.2.1. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (5-Ethynylpyridin-2-YL)methanol derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

3.2.2. Apoptosis and Cell Cycle Analysis

To determine if cytotoxicity is mediated by apoptosis and to assess the effect on cell cycle progression, flow cytometry-based assays are employed.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [4][5]

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol: Cell Cycle Analysis with Propidium Iodide [3][9]

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Neuroprotective Activity Evaluation

Protocol: Protection Against Oxidative Stress in SH-SY5Y Cells [10]

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells, a common model for neurodegenerative disease research.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the (5-Ethynylpyridin-2-YL)methanol derivative for 24 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Measurement of Reactive Oxygen Species (ROS): To quantify intracellular ROS levels, incubate the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader or flow cytometry.

Anti-inflammatory Activity Evaluation

Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages [2]

  • Cell Culture: Culture murine macrophage RAW 264.7 cells.

  • Compound Treatment: Pre-treat the cells with the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Nitrite Measurement (Griess Assay): After 24 hours, collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. The absorbance at 540 nm is proportional to the nitrite concentration.

Potential Mechanisms of Action: Unraveling the Signaling Pathways

The biological activities of the (5-Ethynylpyridin-2-YL)methanol scaffold are likely mediated through the modulation of key signaling pathways implicated in cell survival, proliferation, and inflammation.

G cluster_0 Anticancer Mechanisms cluster_1 Neuroprotective Mechanisms cluster_2 Anti-inflammatory Mechanisms Scaffold Scaffold PI3K/Akt/mTOR PI3K/Akt/mTOR Scaffold->PI3K/Akt/mTOR MAPK MAPK Scaffold->MAPK Apoptosis Apoptosis PI3K/Akt/mTOR->Apoptosis Cell Cycle Arrest Cell Cycle Arrest MAPK->Cell Cycle Arrest Scaffold_N Scaffold Nrf2/HO-1 Nrf2/HO-1 Scaffold_N->Nrf2/HO-1 Antioxidant Response Antioxidant Response Nrf2/HO-1->Antioxidant Response Scaffold_I Scaffold NF-κB NF-κB Scaffold_I->NF-κB iNOS/COX-2 Inhibition iNOS/COX-2 Inhibition NF-κB->iNOS/COX-2 Inhibition

  • In Cancer: Many pyridine and ethynyl-containing compounds exert their anticancer effects by inhibiting protein kinases in crucial signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which regulate cell growth, proliferation, and survival. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.

  • In Neurodegeneration: A potential neuroprotective mechanism involves the activation of the Nrf2-ARE pathway, a key regulator of the cellular antioxidant response. By upregulating antioxidant enzymes like heme oxygenase-1 (HO-1), compounds can mitigate oxidative stress, a common factor in neurodegenerative diseases.

  • In Inflammation: The anti-inflammatory effects could be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition can lead to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Concluding Remarks and Future Directions

The (5-Ethynylpyridin-2-YL)methanol scaffold represents a promising starting point for the development of novel therapeutics. Its rational design, based on the established medicinal chemistry of its constituent moieties, provides a strong foundation for a targeted drug discovery program. The experimental workflows detailed in this guide offer a clear and actionable path for the initial in vitro validation of its hypothesized anticancer, neuroprotective, and anti-inflammatory activities.

Successful identification of a lead compound with potent activity in these primary assays will necessitate further investigation, including in vivo efficacy studies in relevant animal models, comprehensive pharmacokinetic and toxicology profiling, and detailed target identification and validation studies. The synthetic accessibility of the scaffold allows for the creation of a diverse library of analogues, enabling a robust structure-activity relationship (SAR) study to optimize potency, selectivity, and drug-like properties. This systematic approach will be instrumental in unlocking the full therapeutic potential of this exciting and versatile chemical scaffold.

References

  • Talele, T. T. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625–5663. [Link][3][5]

  • Nagireddy, P. K. R., et al. (2021). 9‐Ethynyl noscapine induces G2/M arrest and apoptosis by disrupting tubulin polymerization in cervical cancer. Drug Development Research, 82(7), 1045-1056. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Rad Laboratories. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Nanotechnology Characterization Laboratory (NCL) Method PCC-13. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Rittiner, J. E., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (2023, December 28). Sonogashira coupling. In Wikipedia. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Lee, J. H., et al. (2016). Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells. Molecular Medicine Reports, 14(5), 4537-4544. [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Chae, S. C., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(4), 438–448. [Link]

  • Wu, C. H., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 569–579. [Link]

  • Wang, Y. L., & Zhu, X. Y. (2023). Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. Molecules, 28(15), 5851. [Link]

  • Ashwathanarayana, R., & Naika, R. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1159840. [Link]

  • I-Shabani, L., et al. (2022). Attenuation of Oxidative Stress by Cannabinoids and Cannabis Extracts in Differentiated Neuronal Cells. Antioxidants, 11(3), 483. [Link]

  • Sulaiman, C. T., et al. (2021). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Plants, 10(5), 853. [Link]

  • El-Yazbi, A. F. (2021). Neuroprotective Effect of Mitoquinone on Hydrogen Peroxide-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells. AUB ScholarWorks. [Link]

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Literature review of functionalized pyridine alcohols in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological profiling of functionalized pyridine alcohols.

Executive Summary

Pyridine alcohols (pyridinemethanols, pyridylethanols) represent a privileged scaffold in drug discovery, serving dual roles as pharmacological warheads and synthetic linchpins . While the pyridine ring itself is ubiquitous in FDA-approved therapeutics (present in >60 drugs), the functionalized alcohol moiety offers a critical handle for modulating solubility, tuning pKa, and enabling prodrug strategies.

This guide analyzes the structural utility of pyridine alcohols, specifically focusing on their transformation from simple building blocks to complex active pharmaceutical ingredients (APIs) like Lansoprazole and Nicotinyl Alcohol . It addresses the metabolic liabilities associated with alcohol oxidation and provides robust synthetic protocols for accessing these motifs.

Physicochemical Profiling & Bioisosterism

The incorporation of a hydroxymethyl (-CH₂OH) or hydroxyethyl group onto a pyridine core significantly alters the physicochemical landscape of the molecule.

pKa Modulation and Ionization

The basicity of the pyridine nitrogen is the scaffold's defining feature. Functionalization with an alcohol group exerts an inductive effect that modulates this basicity.

CompoundStructurepKa (Conjugate Acid)Electronic Effect
Pyridine C₅H₅N5.23Reference Standard
2-Pyridinemethanol 2-(CH₂OH)-Py~4.90Electron-withdrawing (-I) effect of oxygen lowers pKa.
3-Pyridinemethanol 3-(CH₂OH)-Py~4.85Inductive effect persists but is weaker than at C2/C4.
4-Pyridinemethanol 4-(CH₂OH)-Py~5.00Resonance effects are negligible for saturated alkyl spacers.

Medicinal Implication: The lowered pKa of pyridine alcohols compared to alkyl-pyridines reduces the fraction of ionized drug at physiological pH (7.4), potentially enhancing membrane permeability (LogD) while maintaining sufficient water solubility via the hydroxyl group's hydrogen bond donor (HBD) capacity.

Solubility vs. Permeability

The pyridine alcohol moiety acts as a "solubility anchor." Unlike a phenyl ring, the pyridine nitrogen accepts hydrogen bonds, and the alcohol group acts as both a donor and acceptor.

  • LogP Shift: Replacing a phenyl ring with a pyridine lowers LogP by ~1.3 units. Adding a hydroxymethyl group lowers it further, useful for rescuing highly lipophilic leads.

  • Crystal Packing: Pyridine alcohols often form robust intermolecular H-bond networks (O-H···N), leading to high melting points and stable solid forms.

Synthetic Architectures: The Boekelheide Rearrangement

Accessing functionalized pyridine alcohols, particularly at the 2-position, is classically achieved via the Boekelheide Rearrangement . This reaction is critical for converting 2-methylpyridines (picolines) into 2-hydroxymethylpyridines, a key step in the synthesis of proton pump inhibitors (PPIs) like Lansoprazole.

Reaction Mechanism (Boekelheide)

The transformation involves the activation of a 2-methylpyridine N-oxide with an anhydride (usually acetic anhydride or trifluoroacetic anhydride), followed by a [3,3]-sigmatropic rearrangement and subsequent hydrolysis.

Boekelheide Start 2-Methylpyridine N-Oxide Acylation O-Acylation (Ac2O) Start->Acylation Activation Rearrange [3,3]-Sigmatropic Rearrangement Acylation->Rearrange Heat Ester Pyridine-2-methyl Acetate Rearrange->Ester C-O Bond Formation Product 2-Hydroxymethyl Pyridine Ester->Product Hydrolysis (OH-)

Figure 1: The Boekelheide Rearrangement pathway for converting N-oxides to primary alcohols.

Experimental Protocol: Synthesis of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

A key intermediate for Lansoprazole.

Reagents:

  • 2,3-Dimethyl-4-nitropyridine-N-oxide (Starting Material)

  • 2,2,2-Trifluoroethanol (Nucleophile)

  • Acetic Anhydride (Reagent)

  • Sodium Hydroxide (Base)

Step-by-Step Methodology:

  • Nucleophilic Substitution: Dissolve 2,3-dimethyl-4-nitropyridine-N-oxide in 2,2,2-trifluoroethanol. Add K₂CO₃ and heat to reflux (80°C) for 4 hours. The nitro group is displaced by the trifluoroethoxy group.

  • Boekelheide Rearrangement: Isolate the intermediate N-oxide. Dissolve in acetic anhydride (Ac₂O) and heat to 90-100°C for 2 hours. The N-oxide oxygen rearranges to the 2-methyl group, forming the acetoxymethyl intermediate.

  • Hydrolysis: Evaporate excess Ac₂O. Redissolve the residue in methanol/water (1:1) and add NaOH (2M). Stir at room temperature for 1 hour to cleave the acetate ester.

  • Workup: Neutralize with HCl, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of the methyl singlet (~2.5 ppm) and appearance of the methylene doublet (~4.7 ppm, CH₂OH).

    • Yield: Typical yields range from 60-75%.

Metabolic Liabilities & Toxicity[1]

The primary risk in developing pyridine alcohol drugs is their metabolic fate. Like benzyl alcohols, they are substrates for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) .

The Oxidation Cascade

The oxidation of pyridine alcohols yields pyridine aldehydes, which are reactive electrophiles capable of forming Schiff bases with proteins (toxicity), before being detoxified to carboxylic acids.

Metabolism Alcohol Pyridine Alcohol (Drug/Prodrug) Aldehyde Pyridine Aldehyde (Reactive Electrophile) Alcohol->Aldehyde ADH / CYP2E1 Acid Pyridine Carboxylic Acid (Inactive Metabolite) Aldehyde->Acid ALDH / Aldehyde Oxidase Adduct Protein Adducts (Toxicity) Aldehyde->Adduct Schiff Base Formation

Figure 2: Metabolic oxidation pathway of pyridine alcohols highlighting the toxic aldehyde intermediate.

Mitigation Strategies
  • Deuteration: Replacing the methylene protons (-CD₂OH) can slow the rate of oxidation via the Kinetic Isotope Effect (KIE), potentially improving half-life and reducing aldehyde burden.

  • Steric Shielding: Introducing substituents at the alpha position (secondary alcohols) or adjacent ring positions (ortho-substitution) hinders ADH binding.

Medicinal Applications & Case Studies

Prodrugs: Nicotinyl Alcohol (Roniacol)
  • Indication: Hyperlipidemia, peripheral vascular disease.

  • Mechanism: Nicotinyl alcohol is a prodrug for Nicotinic Acid (Niacin) . It is hydrolyzed and oxidized in vivo to release the active acid, which inhibits lipolysis in adipose tissue.

  • Advantage: The alcohol form is less acidic and causes less initial flushing than niacin itself, although the metabolic conversion rate limits its high-dose utility.

Synthetic Intermediates: Lansoprazole
  • Role: The pyridine alcohol is not the final drug but the essential precursor to the sulfinyl-linked core.

  • Chemistry: The 2-hydroxymethyl pyridine is converted to a chloride (using SOCl₂) and then coupled with a benzimidazole thiol. This thioether is subsequently oxidized to the sulfoxide (the active proton pump inhibitor).

  • Significance: This workflow demonstrates the pyridine alcohol's role as a "linker" scaffold—stable enough to survive multi-step synthesis but reactive enough for efficient coupling.

References

  • Boekelheide Rearrangement Mechanism: Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols." Journal of the American Chemical Society.Link

  • Lansoprazole Synthesis: Kubo, K., et al. (1990). "Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles as antiulcer agents." Chemical & Pharmaceutical Bulletin.Link

  • Pyridine Metabolism: Rikans, L. E., et al. (1996).[1] "Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol."[1] Toxicology.Link

  • pKa Values of Heterocycles: Williams, R. (2022).[2] "pKa Data Compiled." Organic Chemistry Data.Link

  • Nicotinyl Alcohol Pharmacology: PubChem Compound Summary for CID 7510: 3-Pyridinemethanol.Link

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Methodological & Application

Application Notes and Protocols for Click Chemistry Using (5-Ethynylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of (5-Ethynylpyridin-2-YL)methanol in click chemistry reactions. This versatile building block, featuring a terminal alkyne, a pyridine core, and a hydroxymethyl group, is of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, π-π stacking, and modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] The terminal alkyne functionality allows for its efficient and specific covalent ligation to azide-bearing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5] This guide will delve into the mechanistic rationale behind protocol choices, provide step-by-step methodologies for CuAAC, and discuss considerations for bioconjugation and the synthesis of novel molecular entities.

Introduction: The Strategic Advantage of (5-Ethynylpyridin-2-YL)methanol in Drug Discovery

The convergence of combinatorial chemistry and high-throughput screening has accelerated the pace of drug discovery.[6] In this context, "click chemistry" has emerged as a powerful synthetic strategy, enabling the rapid and reliable assembly of complex molecular architectures from simple, modular building blocks.[4][7] The CuAAC reaction, in particular, is lauded for its high yields, stereospecificity, and tolerance of a wide range of functional groups, often proceeding under mild, aqueous conditions.[5][7]

(5-Ethynylpyridin-2-YL)methanol is a particularly strategic building block for several reasons:

  • The Privileged Pyridine Core: The pyridine ring is a common motif in pharmaceuticals, known to enhance biological activity and improve pharmacokinetic profiles.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to biological targets like enzymes and receptors.[5]

  • Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, allowing for the fine-tuning of a molecule's potency, selectivity, and physicochemical properties.[1]

  • Click-Ready Functionality: The terminal alkyne group is poised for highly efficient and regioselective 1,3-dipolar cycloaddition with azides, forming a stable 1,2,3-triazole linkage.[4]

  • Additional Functionalization: The hydroxymethyl group provides a handle for further chemical modification, allowing for the attachment of other functionalities, such as linkers, solubility enhancers, or other pharmacophores.

This combination of features makes (5-Ethynylpyridin-2-YL)methanol an attractive starting point for the synthesis of compound libraries for screening against various biological targets.[6]

Reaction Mechanism and Core Principles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prevalent example of click chemistry, proceeding via a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle cluster_product Product Alkyne (5-Ethynylpyridin-2-YL)methanol Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide R-N3 (Azide) CuSO4 CuSO4 (Cu(II)) CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Coordination Azide Coordination Cu_Acetylide->Coordination + R-N3 Cycloaddition Cycloaddition Coordination->Cycloaddition [3+2] Product_Release Protonolysis & Product Release Cycloaddition->Product_Release Product_Release->Cu_Acetylide Regenerates Catalyst Triazole 1,4-disubstituted Triazole Product_Release->Triazole

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The reaction is initiated by the in situ reduction of a Copper(II) salt (e.g., CuSO₄) to the active Copper(I) catalyst by a reducing agent, most commonly sodium ascorbate.[8] The Cu(I) then reacts with the terminal alkyne of (5-Ethynylpyridin-2-YL)methanol to form a copper acetylide intermediate. This intermediate then coordinates with the azide partner, followed by a [3+2] cycloaddition to form a six-membered metallacycle. Subsequent reductive elimination releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[4]

Experimental Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While no specific literature protocols for the click reaction of (5-Ethynylpyridin-2-YL)methanol were identified during the literature search, the following are robust, general procedures for the CuAAC of terminal alkynes. These should serve as an excellent starting point for optimization.

Protocol 3.1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the synthesis of discrete triazole-containing compounds in a laboratory setting.

Materials:

  • (5-Ethynylpyridin-2-YL)methanol

  • Azide-containing reaction partner (e.g., benzyl azide, an azido-functionalized pharmacophore)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: A mixture of tert-butanol and water (1:1) is a common starting point. Other solvent systems like DMSO/water, THF/water, or methanol/water can also be effective.[9]

  • Nitrogen or Argon source (for deoxygenation)

Experimental Workflow:

Protocol_Workflow Start Start Dissolve Dissolve Alkyne & Azide in Solvent Start->Dissolve Deoxygenate Deoxygenate with N2/Ar (10-15 min) Dissolve->Deoxygenate Add_CuSO4 Add CuSO4 Solution Deoxygenate->Add_CuSO4 Add_Ascorbate Add Sodium Ascorbate Solution (Initiates Reaction) Add_CuSO4->Add_Ascorbate React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Ascorbate->React Workup Aqueous Workup (e.g., add water, extract with EtOAc) React->Workup Purify Purify by Column Chromatography Workup->Purify End Characterize Product Purify->End

Step-by-Step Procedure:

  • Preparation of Reactants: In a round-bottom flask, dissolve (5-Ethynylpyridin-2-YL)methanol (1.0 equivalent) and the azide partner (1.0 - 1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Deoxygenation: Bubble nitrogen or argon gas through the solution for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Addition of Catalyst Precursor: Add a solution of CuSO₄·5H₂O (0.01 - 0.05 equivalents) in a small amount of water to the reaction mixture.

  • Initiation of Reaction: Add a freshly prepared solution of sodium ascorbate (0.05 - 0.20 equivalents) in water. The reaction mixture may change color, indicating the formation of the Cu(I) species and the start of the reaction.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted triazole product.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Causality and Optimization:

  • Stoichiometry: A slight excess of the azide can be used to ensure complete consumption of the more valuable alkyne.

  • Catalyst Loading: Typically, 1-5 mol% of the copper salt is sufficient. Higher loadings may be necessary for sluggish reactions but can complicate purification.

  • Reducing Agent: A molar excess of sodium ascorbate relative to the copper salt is used to maintain a sufficient concentration of the active Cu(I) catalyst.

  • Solvent Choice: The choice of solvent depends on the solubility of the reactants. Protic, polar solvents often accelerate the reaction.

  • Influence of the Pyridine Moiety: The pyridine nitrogen in (5-Ethynylpyridin-2-YL)methanol could potentially coordinate with the copper catalyst. While this may influence the reaction rate, the standard CuAAC conditions are generally robust enough to accommodate this. If the reaction is slow, the addition of a copper-coordinating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) may be beneficial.[8]

Protocol 3.2: Bioconjugation to an Azide-Modified Protein

This protocol provides a general framework for labeling an azide-modified biomolecule, such as a protein, with (5-Ethynylpyridin-2-YL)methanol.

Key Considerations for Bioconjugation:

  • Biocompatibility: The reaction must be performed in aqueous buffers at or near physiological pH to maintain the integrity of the biomolecule.

  • Copper Toxicity: Copper ions can be toxic to living systems and can damage biomolecules.[8] Therefore, it is crucial to use a copper-chelating ligand to stabilize the Cu(I) and minimize its detrimental effects.[8] THPTA is a water-soluble ligand commonly used for this purpose.[8]

  • Purification: After the reaction, excess small molecule reagents must be removed from the labeled protein, typically by size-exclusion chromatography or dialysis.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • (5-Ethynylpyridin-2-YL)methanol stock solution in a water-miscible solvent (e.g., DMSO)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution in water

  • Sodium ascorbate stock solution in water (prepare fresh)

Step-by-Step Procedure:

  • Preparation of Reagents: Prepare stock solutions of all small molecule reagents at appropriate concentrations.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution with a stock solution of (5-Ethynylpyridin-2-YL)methanol. A 10- to 50-fold molar excess of the alkyne over the protein is a good starting point.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is commonly used.

  • Addition of Catalyst: Add the premixed catalyst solution to the protein-alkyne mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration is typically 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can range from 30 minutes to a few hours.

  • Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis against the appropriate buffer.

  • Characterization: Confirm the successful conjugation by methods such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or by functional assays if the label imparts a detectable property.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative

For applications in living systems where copper toxicity is a major concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is the preferred method.[10] This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne to react with an azide.[10]

To utilize (5-Ethynylpyridin-2-YL)methanol in a SPAAC reaction, it would first need to be conjugated to a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. This would involve a separate synthetic step, for example, by reacting the hydroxymethyl group of the title compound with a DBCO-containing carboxylic acid to form an ester linkage. The resulting DBCO-functionalized pyridine could then be reacted with an azide-modified molecule under physiological conditions.

Data Presentation and Expected Outcomes

The following table provides a hypothetical summary of reaction conditions for the CuAAC of (5-Ethynylpyridin-2-YL)methanol with various azides, based on general click chemistry principles.

EntryAzide PartnerEquivalents of AzideCu(II) (mol%)Ascorbate (mol%)SolventTime (h)Yield (%)
1Benzyl Azide1.1210t-BuOH/H₂O (1:1)2>95
21-Azido-4-nitrobenzene1.1210t-BuOH/H₂O (1:1)3>95
3Azido-PEG₃-Biotin1.2520DMSO/H₂O (1:1)485-95
4Azide-modified Peptide205 (with THPTA)25PBS, pH 7.4170-90

Note: These are expected outcomes and should be optimized for each specific reaction.

Conclusion and Future Perspectives

(5-Ethynylpyridin-2-YL)methanol is a valuable and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and chemical biology. The protocols outlined in this guide, based on the well-established principles of CuAAC, provide a solid foundation for researchers to incorporate this molecule into their synthetic strategies. The resulting triazole-linked pyridine derivatives are prime candidates for screening in a wide array of biological assays, leveraging the privileged nature of the pyridine scaffold. Future work could involve the development of one-pot reactions that utilize the hydroxymethyl group for further derivatization in tandem with the click reaction, further streamlining the synthesis of complex molecules.

References

  • Labinsights. A Comprehensive Guide to Click Chemistry Reaction. Available from: [Link]

  • Wikipedia. Click chemistry. Available from: [Link]

  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available from: [Link]

  • ACS Publications. Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Available from: [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

  • MDPI. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Available from: [Link]

  • PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available from: [Link]

  • ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available from: [Link]

  • Illinois Chemistry. DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • PMC. A Physical Organic Approach to Tuning Reagents for Selective and Stable Methionine Bioconjugation. Available from: [Link]

  • iGEM 2014. Team:TU Eindhoven/Background/SPAAC Reaction. Available from: [Link]

  • ResearchGate. 2-(5-Ethylpyridin-2-yl)ethanol. Available from: [Link]

  • MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available from: [Link]

  • Preprints.org. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Available from: [Link]

  • PMC. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click .... Available from: [Link]

  • Royal Society of Chemistry. Chemical technology principles for selective bioconjugation of proteins and antibodies. Available from: [Link]

  • Illinois Chemistry. DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. Available from: [Link]

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Application Note: Optimizing CuAAC Reactions with (5-Ethynylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

(5-Ethynylpyridin-2-yl)methanol (EPM) is a versatile "Click" building block frequently used in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. Its structure features a terminal alkyne for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) and a hydroxymethyl handle for further functionalization (e.g., conversion to an alkyl halide or ester).

However, EPM presents a specific chemical challenge: The Pyridine Effect. The pyridine nitrogen is a Lewis base capable of coordinating Cu(I). In standard protocols, this can lead to catalyst sequestration, requiring higher copper loads or specific ligand architectures to maintain reactivity.

Chemical Profile
PropertySpecification
CAS 1346556-50-0 (Analogous)
MW 147.17 g/mol
Solubility High: DMSO, DMF, MeOH, tBuOH. Moderate: Water (pH dependent).
Stability Store at -20°C under inert gas. Sensitive to oxidative homocoupling (Glaser coupling).
pKa (Pyridine N) ~5.2 (Protonation at acidic pH abolishes Cu coordination but may reduce alkyne reactivity).

Mechanistic Insight: The Chelation Trap

To optimize the reaction, one must understand the competition at the metal center. The standard CuAAC cycle involves the formation of a Cu(I)-acetylide species.[1][2][3][4]

The Problem: The pyridine nitrogen in EPM can compete with the alkyne for the Cu(I) center. If the copper coordinates to the pyridine nitrogen (an "off-cycle" state), it is unavailable to catalyze the triazole formation. The Solution: Use a strongly coordinating, accelerating ligand (e.g., THPTA or BTTAA) that outcompetes the pyridine nitrogen for the copper bulk but still permits alkyne access.

Visualization: The Catalytic Cycle & Pyridine Interference

The following diagram illustrates the standard cycle versus the "Pyridine Diversion" (Red Path) that slows the reaction.

CuAAC_Mechanism Cu_I Active Catalyst [L-Cu(I)] Pi_Complex π-Complex (Cu-Alkyne) Cu_I->Pi_Complex + Alkyne Pyridine_Trap OFF-CYCLE TRAP (Pyridine N-Cu Coordination) Cu_I->Pyridine_Trap Pyridine N Chelation (Slows Reaction) Alkyne Substrate: (5-Ethynylpyridin-2-yl)methanol Alkyne->Pi_Complex Acetylide Cu(I)-Acetylide (Active Species) Pi_Complex->Acetylide - H+ Metallocycle Cu-Triazolide Intermediate Acetylide->Metallocycle + Azide Product 1,2,3-Triazole Product Metallocycle->Product + H+ Product->Cu_I Regeneration Pyridine_Trap->Cu_I Reversible with Strong Ligand (THPTA)

Caption: Figure 1. The CuAAC catalytic cycle.[1][2][3][5][6][7] The red dashed line represents the non-productive coordination of the pyridine nitrogen, which removes active Cu(I) from the cycle unless a superior ligand (L) is used.

Optimization Strategy

A. Ligand Selection (Critical)

For pyridine-containing alkynes, ligand-free conditions are not recommended .

  • THPTA: Best for aqueous/bioconjugation.[8][9] Water-soluble, protects Cu(I) from oxidation, and prevents pyridine inhibition.

  • TBTA: Standard for organic synthesis (DMSO/tBuOH).

  • BTTAA: Use if THPTA fails; exhibits faster kinetics in dilute conditions.

B. Prevention of Glaser Coupling

Terminal alkynes can dimerize (homocoupling) in the presence of Copper and Oxygen.

  • Requirement: Degas all solvents.

  • Reducing Agent: Sodium Ascorbate is mandatory. It reduces any Cu(II) formed back to Cu(I) and scavenges oxygen radicals.

C. Solvent Systems
  • Organic: DMSO or tBuOH/Water (1:1).

  • Aqueous: PBS or HEPES (avoid Tris, as it chelates Copper).

Experimental Protocols

Protocol A: High-Yield Organic Synthesis (Fragment Coupling)

Context: Synthesis of small molecule libraries or PROTAC linkers. Scale: 0.1 – 1.0 mmol.

  • Preparation:

    • Dissolve Alkyne (EPM) (1.0 eq) and Azide (1.0 – 1.1 eq) in tBuOH/Water (1:1) or DMSO . Concentration: 0.1 – 0.2 M.

    • Note: If reactants are insoluble, increase DMSO ratio.

  • Catalyst Complexing (The "Trick"):

    • In a separate vial, premix CuSO₄·5H₂O (5 mol%) and TBTA (10 mol%) in a minimal amount of DMSO/Water.

    • Why: Pre-complexing ensures the ligand binds Copper before the pyridine substrate can interfere.

  • Initiation:

    • Add the Catalyst/Ligand mixture to the reaction vessel.[8]

    • Add Sodium Ascorbate (10 – 20 mol%) freshly dissolved in water.

    • Flush headspace with Nitrogen/Argon. Cap tightly.

  • Reaction:

    • Stir at RT for 4–16 hours.

    • Monitoring: TLC or LC-MS. Look for disappearance of Azide peak.

  • Workup (Copper Removal):

    • Add EDTA or QuadraPure™ TU resin (thiourea scavenger) to the mixture and stir for 30 mins to sequester copper.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Bioconjugation (Protein/DNA Labeling)

Context: Attaching EPM to a biomolecule in aqueous buffer. Scale: µmol to nmol (Low concentration).

  • Preparation:

    • Dissolve Biomolecule (Azide-labeled) in PBS (pH 7.4) . Conc: 10–50 µM.

    • Add EPM (Alkyne) stock (in DMSO) to reach 5–10 equivalents relative to the biomolecule. Keep DMSO < 5% v/v.

  • Catalyst Master Mix (Critical for Reproducibility):

    • Prepare a "Click Cocktail" premix in this order:

      • CuSO₄ (1 mM final in reaction)

      • THPTA Ligand (5 mM final in reaction) -> Ratio 1:5 Cu:Ligand is vital.

    • Incubate: Let Cu and THPTA mix for 5 mins before adding to protein.

  • Initiation:

    • Add the Cu/THPTA mix to the protein/alkyne solution.

    • Immediately add Sodium Ascorbate (5 mM final).

    • Tip: Add Aminoguanidine (5 mM) if labeling proteins to prevent side reactions with lysine residues.

  • Incubation:

    • Incubate 1 hour at RT or 4°C overnight (protect from light).

  • Purification:

    • Desalting column (PD-10) or Dialysis to remove excess EPM and Copper.

Troubleshooting & Self-Validation

Use this decision tree and symptom table to validate your experiment in real-time.

Workflow Decision Tree

Click_Workflow Start Start: (5-Ethynylpyridin-2-yl)methanol Solubility Is the Azide water soluble? Start->Solubility Organic Protocol A: Organic Synthesis (tBuOH/H2O or DMSO) Solubility->Organic No Bio Protocol B: Bioconjugation (PBS/HEPES) Solubility->Bio Yes Ligand_Org Use Ligand: TBTA (Prevents Pyridine inhibition) Organic->Ligand_Org Check Check: Solution turns Brown/Black? Ligand_Org->Check Ligand_Bio Use Ligand: THPTA or BTTAA (Protects Biomolecule) Bio->Ligand_Bio Ligand_Bio->Check Fail Oxidation/Precipitation. Add more Ascorbate/Ligand. Check->Fail Yes Success Solution remains Clear/Light Yellow. Proceed to Workup. Check->Success No

Caption: Figure 2. Operational workflow for selecting the correct protocol and validating reaction integrity.

Self-Validating Symptoms
ObservationDiagnosisCorrective Action
Solution turns yellow/brown Cu(I) is oxidizing to Cu(II) or disproportionating.Add more Sodium Ascorbate immediately. Ensure headspace is inert.
Precipitate forms Ligand concentration too low; Cu-Acetylide is aggregating.Increase Ligand:Cu ratio to 5:1 (THPTA) or 2:1 (TBTA).
No reaction (LC-MS) Pyridine nitrogen is sequestering Copper.Switch from TBTA to BTTAA (stronger acceleration). Increase Cu load to 10 mol%.
Blue solution Cu(II) is present (inactive).Reaction has stalled. Add fresh Ascorbate.

References

  • Rostovtsev, V. V., et al. (2002).[8] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2][5] Angewandte Chemie International Edition.

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[10] Organic Letters (Describes TBTA).

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie (Describes THPTA).

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie (Describes BTTAA).

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[2][4] Chemical Society Reviews.

Sources

Synthesis of Triazole-Linked Pyridine Derivatives via Click Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyridine-Triazole Hybrids in Modern Drug Discovery

The fusion of pyridine and 1,2,3-triazole moieties into single molecular scaffolds represents a highly strategic approach in contemporary medicinal chemistry. Pyridine rings are a prevalent feature in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as effective pharmacophores.[1] The 1,2,3-triazole ring, readily accessible through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—the quintessential "click reaction"—is far more than a simple linker.[2][3][4] Its inherent chemical stability, resistance to metabolic degradation, and ability to form hydrogen bonds and dipole interactions make it an active contributor to a molecule's biological activity.[2][5] This combination has led to the development of novel compounds with promising anticancer, antimicrobial, and neurotropic activities.[6][7][8][9]

This guide provides an in-depth exploration of the synthesis of these valuable derivatives. It moves beyond a mere recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters for success. We will detail robust protocols for the preparation of pyridine-based precursors and their subsequent conjugation via the CuAAC reaction, offering insights grounded in established literature to empower researchers in their drug development endeavors.

The Engine of the Synthesis: Understanding the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC is a cornerstone of click chemistry, lauded for its high yields, exceptional regioselectivity (exclusively forming the 1,4-disubstituted triazole), and tolerance of a wide array of functional groups under mild, often aqueous, conditions.[3][10][11] The reaction's success hinges on the catalytic cycle involving a copper(I) species, which dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[3]

The currently accepted mechanism, supported by extensive experimental and Density Functional Theory (DFT) studies, often involves a binuclear copper intermediate.[12][13][14][15][16]

The Catalytic Cycle can be summarized as follows:

  • Formation of Copper(I) Acetylide: A terminal alkyne reacts with a Cu(I) species to form a copper acetylide. This step activates the alkyne for reaction. DFT studies suggest that the coordination of Cu(I) to the alkyne is more favorable in aqueous media, explaining the observed rate acceleration in water.[3]

  • Coordination and Cycloaddition: The organic azide coordinates to a second copper center, which is in proximity to the copper acetylide. This brings the two reactive partners together, facilitating the formation of a six-membered copper metallacycle.[3]

  • Ring Contraction and Product Formation: The metallacycle undergoes ring contraction to a triazolyl-copper derivative.

  • Protonolysis: The final step is a protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_reactants Reactants Cu_I Cu(I) Catalyst Cu_Acetylide [Cu]-C≡C-R₁ (Copper Acetylide) Cu_I->Cu_Acetylide Alkyne R₁-C≡CH (Pyridyl Alkyne) Alkyne->Cu_Acetylide + Cu(I) Azide R₂-N₃ (Pyridyl Azide) Metallacycle Six-membered Cu-Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + R₂-N₃ + Cu(I) Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Product 1,4-disubstituted 1,2,3-Triazole Triazolyl_Cu->Product Protonolysis (H⁺) Product->Cu_I Regenerates Catalyst Pyridyl_Alkyne Pyridyl-Alkyne Pyridyl_Azide Pyridyl-Azide

Caption: Generalized mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Design: Causality Behind Key Choices

A successful synthesis relies on informed decisions regarding reagents and conditions. The presence of the pyridine ring in the substrates introduces specific considerations.

Copper Source: Cu(I) vs. Cu(II)
  • Cu(I) Salts (e.g., CuI, CuBr, [Cu(CH₃CN)₄]PF₆): These provide the active catalyst directly. CuI is a common choice due to its stability and low cost. However, Cu(I) is prone to oxidation to the inactive Cu(II) state in the presence of air.

  • Cu(II) Salts with a Reducing Agent (e.g., CuSO₄·5H₂O + Sodium Ascorbate): This is the most common and practical approach, especially for biological applications.[3][10] Copper(II) is stable and readily available. A reducing agent, typically sodium ascorbate, is added in situ to generate the active Cu(I) species. A slight excess of the reducing agent is recommended to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[3]

The Critical Role of Ligands

While the CuAAC can proceed without a ligand, the use of a stabilizing ligand is highly recommended, particularly with pyridine-containing substrates.

  • Why Use a Ligand?

    • Stabilization: Ligands protect the Cu(I) catalyst from oxidation and disproportionation.[17]

    • Acceleration: They can significantly increase the reaction rate.

    • Preventing Inhibition: The pyridine substrate itself can coordinate to the copper center, potentially inhibiting the catalytic cycle. A strongly coordinating ligand can prevent this substrate inhibition.[18]

  • Common Ligands:

    • Tris(benzyltriazolylmethyl)amine (TBTA): A highly effective ligand that accelerates the reaction and stabilizes the Cu(I) oxidation state.[2]

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A more water-soluble analogue of TBTA, often preferred for bioconjugation reactions.

    • Bathophenanthroline: Another effective ligand for accelerating the reaction.

    • Pyridinyl-triazole Ligands: Ligand systems incorporating both pyridine and triazole motifs have been shown to be highly efficient, forming stable dinuclear copper complexes that are key to high catalytic activity.[19]

Solvent Selection

The CuAAC is remarkably versatile in its solvent tolerance.[10]

  • Aqueous Systems (H₂O, H₂O/t-BuOH, H₂O/EtOH): Often the preferred choice due to the rate acceleration effect and green chemistry principles.[3]

  • Organic Solvents (DMF, DMSO, THF, CH₃CN): Used when substrates have poor water solubility. Donor solvents like DMSO can be beneficial as they can disrupt the formation of inhibitory copper-ligand complexes.[18]

  • Solvent-Free: Ball-milling techniques have been developed for a one-pot, solvent-free synthesis, offering an environmentally friendly alternative.[1]

Application Protocols

The following protocols are generalized from multiple literature sources to provide a robust starting point for synthesis. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of Pyridine-Containing Azide Precursors

The most common method involves the nucleophilic substitution of a halopyridine or a pyridyl-alkyl halide with sodium azide.

Workflow Diagram:

Azide_Synthesis Start Pyridyl-Halide (e.g., 2-(bromomethyl)pyridine) Reaction Reaction (e.g., RT to 60 °C, 2-12 h) Start->Reaction Reagent Sodium Azide (NaN₃) in Solvent (e.g., DMF) Reagent->Reaction Workup Aqueous Workup (H₂O, Extraction with EtOAc) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pyridyl-Azide (e.g., 2-(azidomethyl)pyridine) Purification->Product

Caption: Workflow for synthesizing a pyridyl-azide precursor.

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyridine-containing halide (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Addition of Azide: Add sodium azide (NaN₃, 1.2–1.5 eq.) to the solution portion-wise. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous phase with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure pyridyl-azide.

Protocol 2: Synthesis of Pyridine-Containing Alkyne Precursors

Propargyl groups can be introduced onto pyridine rings via ether or amine linkages, or directly onto the ring using Sonogashira coupling. The following is a common procedure for creating a propargyl ether.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the hydroxypyridine (1.0 eq.) in a suitable solvent like DMF or THF. Add a base such as sodium hydride (NaH, 1.1 eq., Caution: Flammable solid, reacts violently with water ) or potassium carbonate (K₂CO₃, 2.0 eq.) and stir at 0 °C to room temperature for 30-60 minutes.

  • Alkylation: Add propargyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight or until TLC indicates completion of the reaction.

  • Workup and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify by column chromatography.

Protocol 3: The CuAAC "Click" Reaction

This protocol describes a typical procedure using an in situ generated Cu(I) catalyst.

Workflow Diagram:

Click_Protocol cluster_prep Reactant Preparation cluster_cat Catalyst Preparation Azide Pyridyl-Azide (1.0 eq) Mix Combine Reactants & Solvent Azide->Mix Alkyne Pyridyl-Alkyne (1.0-1.1 eq) Alkyne->Mix Solvent Solvent System (e.g., t-BuOH/H₂O 1:1) Solvent->Mix CuSO4 CuSO₄·5H₂O (1-10 mol%) AddCat Add Catalyst Solution CuSO4->AddCat NaAsc Sodium Ascorbate (5-20 mol%) NaAsc->AddCat Mix->AddCat React Stir at RT (1-24 h) AddCat->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Product Triazole-Linked Pyridine Derivative Purify->Product

Caption: General workflow for the CuAAC synthesis of pyridyl-triazoles.

Step-by-Step Procedure:

  • Reactant Mixture: In a reaction vessel, dissolve the pyridyl-azide (1.0 eq.) and the pyridyl-alkyne (1.0-1.1 eq.) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • Catalyst Preparation: In a separate small vial, prepare a fresh solution of the catalyst. Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.10 eq.) in a minimum amount of water. Add a freshly prepared aqueous solution of sodium ascorbate (0.05-0.20 eq.). The solution should turn from blue to a pale yellow/colorless solution, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Initiation: Add the catalyst solution to the stirring mixture of the azide and alkyne.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., EtOAc, DCM).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure triazole-linked pyridine derivative.

One-Pot Variation: For increased efficiency, a one-pot, three-component reaction can be performed starting from an alkyl/benzyl halide, sodium azide, and a terminal alkyne, avoiding the isolation of the potentially hazardous organic azide.[1]

Data Presentation and Characterization

The successful synthesis must be confirmed by rigorous characterization.

Table 1: Representative CuAAC Reaction Conditions and Yields
EntryPyridyl-AzidePyridyl-AlkyneCatalyst System (mol%)SolventTime (h)Yield (%)Reference
12-(Azidomethyl)pyridinePhenylacetyleneCuI (5)CH₃CN/H₂O1295[20]
23-Azidopyridine4-EthynyltolueneCuSO₄ (1), NaAsc (5)t-BuOH/H₂O892[21]
34-(Azidomethyl)pyridine1-Ethynyl-4-fluorobenzeneCuCl (2), Ligand (2.2)Toluene689[20]
42-Azido-6-methylpyridinePropargyl alcoholCu(OAc)₂ (10)EtOH/H₂O2050[22]

Note: Yields are highly substrate-dependent and the above table is illustrative. NaAsc = Sodium Ascorbate.

Characterization Notes:
  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation.

    • ¹H NMR: Look for the disappearance of the alkyne proton signal (typically δ 2.5-3.5 ppm) and the appearance of a new singlet for the triazole C-H proton (typically δ 7.5-8.5 ppm). The signals for the pyridine ring protons will also be present, often in the aromatic region (δ 7.0-9.0 ppm).[23][24][25][26]

    • ¹³C NMR: Confirm the formation of the triazole ring with two new quaternary carbon signals.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.[23][27]

  • Infrared (IR) Spectroscopy: The characteristic sharp azide stretch (~2100 cm⁻¹) and alkyne C-H stretch (~3300 cm⁻¹) of the starting materials should be absent in the final product spectrum.

Troubleshooting and Special Considerations

  • Low Yields: This could be due to catalyst deactivation (oxidation), substrate inhibition, or poor solubility. Try degassing the solvents, increasing the ligand concentration, or changing the solvent system.

  • 2-Azidopyridine Substrates: 2-Azidopyridines exist in equilibrium with their fused tetrazolo[1,5-a]pyridine isomers.[22] This can inhibit the click reaction. Performing the reaction at elevated temperatures can shift the equilibrium toward the azide form, favoring the cycloaddition.[22]

  • Purification Challenges: The polarity of the pyridine and triazole rings can sometimes make purification by column chromatography difficult. Using a gradient elution system or employing reverse-phase chromatography may be necessary. In some cases, if the product is a solid, recrystallization is an effective purification method.

Conclusion

The CuAAC click reaction is a powerful and reliable tool for the synthesis of triazole-linked pyridine derivatives. By understanding the mechanism and the rationale behind the choice of catalyst, ligand, and solvent, researchers can effectively design and execute syntheses of these medicinally important compounds. The protocols provided herein serve as a solid foundation for exploration in this exciting field, enabling the development of novel molecular architectures for drug discovery and beyond.

References

  • A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments. (2025).
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Metal-Catalyzed Azide-Alkyne “Click” Reactions: Mechanistic Overview and Recent Trends.
  • Ahlquist, M., & Fokin, V. V. (2007). Assessing the whole range of CuAAC mechanisms by DFT calculations—on the intermediacy of copper acetylides. Organic & Biomolecular Chemistry, 5(21), 3471-3475. [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide–Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(44), 15687-15695. [Link]

  • Zheng, X. L., et al. (2013). Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. Catalysis Communications, 37, 89-93. [Link]

  • Díez-González, S., & Nolan, S. P. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Accounts of Chemical Research, 41(2), 349-358. [Link]

  • Rossi, M., et al. (2024). Mono- and Dinuclear 1-(2-Pyridyl)-4-phenyl-1,2,3-triazole-Based Ir(III) and Rh(III) Complexes. Organometallics. [Link]

  • Wang, Y., et al. (2014). Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. RSC Advances, 4(86), 46173-46176. [Link]

  • Various Authors. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • K. S. V. Kumar, et al. (2018). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science, 20(8), 482-488. [Link]

  • Huang, G. L., et al. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Molecules, 28(22), 7593. [Link]

  • D'Atri, V., et al. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 26(11), 3100. [Link]

  • Castillo, J. C., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30097-30107. [Link]

  • Bolje, A., & Sova, M. (2015). azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. ACS Omega, 5(46), 30097-30107. [Link]

  • Singh, S., et al. (2023). CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry, 19, 438-472. [Link]

  • Shingate, B. B. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of Catalysis & Chemical Engineering. [Link]

  • Various Authors. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Ahirwar, S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 54-61. [Link]

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Application Notes & Protocols for (5-Ethynylpyridin-2-YL)methanol in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Targeted Protein Degradation

Introduction: Beyond Occupancy, Towards Elimination

For decades, the dominant paradigm in small molecule drug discovery has been "occupancy-driven" pharmacology, where a drug must continuously bind to a protein's active site to exert its effect. Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary shift to an "event-driven" modality.[1][2] These heterobifunctional molecules do not simply inhibit a target protein; they harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate it.[3][4][5]

A PROTAC molecule consists of three key components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase ligand that recruits part of the cellular degradation machinery, and a chemical linker connecting the two.[6][7][8] By acting as a molecular bridge, the PROTAC forms a ternary complex between the POI and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), inducing the ubiquitination of the POI.[1][9][10] This "tag" marks the protein for destruction by the 26S proteasome, after which the PROTAC is released to repeat the cycle.[3][] This catalytic nature allows PROTACs to be effective at substoichiometric concentrations and provides a powerful strategy to target proteins previously considered "undruggable."[1][8][12]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Activation E3 E3 Ligase (e.g., VHL, CRBN) E2->E3 Ub Conjugation TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome Degradation Degradation (Amino Acids) Proteasome->Degradation Proteolysis POI Protein of Interest (POI) POI->TernaryComplex Warhead Binding PROTAC PROTAC Molecule PROTAC->TernaryComplex TernaryComplex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition

Fig. 1: General Mechanism of Action for PROTACs.

The Linker: An Active Modulator of PROTAC Efficacy

While the warhead and E3 ligase ligand provide specificity, the linker is a critical determinant of a PROTAC's overall success.[13][14] It is not a passive spacer but an active component that profoundly influences the stability of the ternary complex, physicochemical properties, cell permeability, and pharmacokinetics.[6][15] Linker design has evolved from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated, rigid structures that offer greater control over the molecule's conformation.[14][16]

  • Flexible Linkers (Alkyl, PEG): These are synthetically tractable and their flexibility can increase the probability of forming a productive ternary complex.[7][13] However, high flexibility can lead to a significant entropic penalty upon binding and may contribute to poor pharmacokinetic properties.[13]

  • Rigid Linkers (Alkynes, Triazoles, Piperazines): These linkers constrain the PROTAC's conformation.[7][13] This pre-organization can lead to more potent degradation by reducing the entropic cost of ternary complex formation.[17] Rigid linkers can also improve metabolic stability and other drug-like properties.[13][18]

(5-Ethynylpyridin-2-YL)methanol: A Strategic Linker for Conformational Control

(5-Ethynylpyridin-2-YL)methanol is an advanced linker component that strategically combines rigidity with favorable chemical properties. Its structure is uniquely suited to address common challenges in PROTAC design.

Linker_Structure cluster_linker (5-Ethynylpyridin-2-YL)methanol structure structure A Ethynyl Group: - Linear & Rigid - Defined Exit Vector B Pyridine Ring: - Rigid Scaffold - Improves Solubility C Methanol Group: - Versatile Attachment Point - Enables Synthetic Elaboration Synthesis_Workflow Warhead Warhead-OH Intermediate Warhead-Linker-Alkyne Warhead->Intermediate Step A: Mitsunobu or Etherification Linker (5-Ethynylpyridin-2-YL)methanol Linker->Intermediate E3Ligand E3 Ligand-N3 (e.g., Pomalidomide azide) PROTAC Final PROTAC E3Ligand->PROTAC Intermediate->PROTAC Step B: CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) HPLC RP-HPLC PROTAC->HPLC Step C: Purification Characterization LC-MS, NMR HPLC->Characterization Step D: Analysis

Fig. 3: Convergent Synthetic Workflow for PROTAC Assembly.

Protocol 1.1: Synthesis of Warhead-Linker-Alkyne Intermediate

  • Rationale: This step attaches the linker to the warhead. A Mitsunobu reaction is chosen for its reliability in forming C-O bonds from alcohols under mild conditions.

  • To a solution of the warhead containing a phenolic hydroxyl group (1.0 eq), (5-Ethynylpyridin-2-YL)methanol (1.1 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an N2 atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired Warhead-Linker-Alkyne intermediate.

  • Confirm the structure and purity via 1H NMR and Mass Spectrometry.

Protocol 1.2: Final PROTAC Assembly via CuAAC Reaction

  • Rationale: This step conjugates the two halves of the PROTAC. The use of sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Dissolve the Warhead-Linker-Alkyne intermediate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.05 eq) in a 1:1 mixture of t-BuOH and H2O (0.05 M).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 eq).

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Lyophilize the pure fractions and characterize the final compound thoroughly by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation of the PROTAC

A logical, stepwise evaluation is critical to confirm the PROTAC's function. The protocols below form a self-validating cascade to confirm on-target activity and mechanism.

Biological_Workflow cluster_A Primary Evaluation cluster_B Mechanism Validation cluster_C Cellular Effect WB Protocol 2.1: Western Blot for Degradation DoseResponse Protocol 2.2: Calculate DC50 & Dmax WB->DoseResponse Proteasome Protocol 2.3a: Co-treat with MG132 DoseResponse->Proteasome If Degradation Observed Competition Protocol 2.3b: Co-treat with free E3 Ligand DoseResponse->Competition Result1 Degradation Rescued? Proteasome->Result1 Result2 Degradation Rescued? Competition->Result2 Viability Protocol 2.4: Cell Viability Assay (IC50) Result2->Viability If Mechanism Confirmed

Fig. 4: Stepwise Workflow for Biological Characterization of PROTACs.

Protocol 2.1: Western Blot for Target Degradation

  • Objective: To qualitatively and quantitatively assess POI degradation.

  • Cell Culture: Plate a relevant human cell line (e.g., MCF7 for an ER-targeting PROTAC) in 6-well plates and allow cells to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).

  • Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run to separate proteins by size, and then transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with primary antibodies against the POI, the recruited E3 ligase (as a control for off-target degradation), and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2.2: Determination of DC50 and Dmax

  • Objective: To quantify the potency and maximal effect of the PROTAC.

  • Using the Western blot results from Protocol 2.1, perform densitometry analysis on the protein bands using software like ImageJ.

  • Normalize the POI band intensity to the corresponding loading control band intensity for each lane.

  • Express the normalized data as a percentage of the vehicle-treated control.

  • Plot the percentage of remaining protein versus the log of the PROTAC concentration.

  • Fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism) to determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximal percentage of degradation achieved).

ParameterDescriptionExample Value
DC50 Degradation Potency15 nM
Dmax Maximum Degradation95%
Hill Slope Steepness of the curve-1.2

Protocol 2.3: Mechanistic Validation Assays

  • Trustworthiness Check: These experiments validate that the observed protein loss is due to the intended PROTAC mechanism.

  • Proteasome-Dependence: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Then, add the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50) and co-incubate for the standard treatment duration. Analyze by Western blot. A rescue of POI degradation compared to treatment with the PROTAC alone confirms proteasome-dependent degradation. [19]2. E3 Ligase-Dependence: Pre-treat cells with a high concentration of the free E3 ligase ligand (e.g., 10 µM pomalidomide if using a CRBN-based PROTAC) for 2 hours. Then, add the PROTAC and co-incubate. Analyze by Western blot. Competition for the E3 ligase binding site should prevent ternary complex formation and rescue POI degradation, confirming the role of the intended E3 ligase. [19] Protocol 2.4: Cell Viability Assay

  • Objective: To correlate target degradation with a functional cellular outcome.

  • Plate cells in 96-well plates and allow them to adhere.

  • Treat with a serial dilution of the PROTAC for a longer duration (e.g., 72-120 hours).

  • Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plot cell viability versus log of PROTAC concentration and fit the curve to calculate the IC50 (concentration for 50% inhibition of cell growth).

Conclusion and Future Outlook

The linker is a central element in PROTAC design, and components like (5-Ethynylpyridin-2-YL)methanol offer a sophisticated solution for imposing conformational rigidity and improving molecular properties. By combining a rigidifying alkyne with a solubilizing pyridine ring and a versatile synthetic handle, this linker element provides a rational path to developing potent and selective protein degraders. The systematic application of the synthesis and evaluation protocols detailed here provides a robust framework for advancing novel PROTAC candidates from concept to validated lead. As the field of targeted protein degradation continues to expand, the "linkerology" toolbox will become increasingly critical, with rationally designed, multifunctional linkers paving the way for the next generation of therapeutics. [20]

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News.
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  • Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC.
  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2).
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  • Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance - PubMed.
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  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC.
  • Unlocking the Potential of PROTACs in Drug Discovery | Technology Networks.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI.
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  • Characteristic roadmap of linker governs the rational design of PROTACs - PMC.
  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - MDPI.
  • Current strategies for the design of PROTAC linkers: a critical review.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation | ACS Medicinal Chemistry Letters.
  • PROTACs revolutionize small molecule drugs - CAS.
  • Chemical structures of PROTACs warheads used in this work - ResearchGate.
  • A Comparative Guide to PROTAC Linkers: Evaluating Trifunctional N-(Propargyl-peg4) - Benchchem.
  • Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead.
  • PROTACs: proteolysis-targeting chimeras - BMG Labtech.
  • Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies - ResearchGate.
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Application Notes and Protocols for the Sonogashira Coupling of (5-Ethynylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Pyridine Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by palladium and often a copper co-catalyst, has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[2][3][4] Its value lies in the ability to construct intricate molecular architectures under relatively mild conditions, a feature of paramount importance in the late-stage functionalization of drug candidates.[2]

This guide focuses on the practical application of the Sonogashira coupling to a specific, high-value building block: (5-Ethynylpyridin-2-YL)methanol. This substrate is of particular interest in drug discovery due to the prevalence of the pyridine motif in bioactive molecules and the utility of the alkyne handle for further elaboration, for instance, in "click" chemistry or as a precursor to other functional groups. The presence of both a nucleophilic hydroxymethyl group and a potentially coordinating pyridine nitrogen presents unique challenges and opportunities in designing a successful coupling strategy. Herein, we provide a detailed exploration of the reaction mechanism, optimized protocols for both traditional and copper-free conditions, and troubleshooting guidance to empower researchers in their synthetic endeavors.

Understanding the Mechanism: A Tale of Two Catalytic Cycles

A thorough grasp of the reaction mechanism is critical for rational optimization and troubleshooting. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

The Palladium Cycle: The Engine of C-C Bond Formation

The palladium cycle is the primary driver of the cross-coupling. It commences with the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by a transmetalation step where the acetylide group is transferred from the copper co-catalyst to the palladium center. The cycle concludes with reductive elimination, which forges the desired carbon-carbon bond and regenerates the active palladium(0) catalyst.[1]

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][5] In the presence of a base, the copper(I) salt reacts with the alkyne to form a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium(II) complex.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (R-X) pd_transmetalation R-Pd(II)(C≡CR')L₂ pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product R-C≡C-R' pd_transmetalation->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide cu_acetylide->pd_oxidative Transfers Acetylide alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation base Base base->alkyne

Figure 1: The interconnected catalytic cycles of the Sonogashira coupling.

Copper-Free Sonogashira Coupling: Mitigating Side Reactions

While the copper co-catalyst enhances reaction rates, it can also promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling.[2][6] This side reaction can complicate purification and reduce the yield of the desired product. To circumvent this issue, copper-free Sonogashira protocols have been developed.[6][7][8] In these systems, the deprotonation of the alkyne and its subsequent coordination to the palladium center occur without the intermediacy of a copper acetylide.[9] This often requires more specialized ligands and reaction conditions to achieve high efficiency.[8][9]

Copper_Free_Sonogashira pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Aryl Halide) pd0->oxidative_addition pd_intermediate Aryl-Pd(II)-X L₂ oxidative_addition->pd_intermediate alkyne_coordination Alkyne Coordination pd_intermediate->alkyne_coordination pi_alkyne_complex π-Alkyne Palladium Complex alkyne_coordination->pi_alkyne_complex deprotonation Deprotonation (Base) pi_alkyne_complex->deprotonation pd_acetylide Aryl-Pd(II)-C≡CR' L₂ deprotonation->pd_acetylide reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Aryl-C≡C-R' reductive_elimination->product

Figure 2: Workflow for copper-free Sonogashira coupling.

Experimental Protocols for the Coupling of (5-Ethynylpyridin-2-YL)methanol

The following protocols provide starting points for the Sonogashira coupling of (5-Ethynylpyridin-2-YL)methanol with an aryl or heteroaryl halide. Optimization may be required based on the specific coupling partner.

Protocol 1: Traditional Copper-Catalyzed Conditions

This protocol is a robust starting point, leveraging the rate enhancement provided by the copper co-catalyst.

Materials and Reagents:

Reagent/ComponentSuggested SupplierPurityNotes
(5-Ethynylpyridin-2-YL)methanolCommercially available>95%
Aryl/Heteroaryl HalideVaries>97%Reactivity: I > Br > Cl[6]
PdCl₂(PPh₃)₂Strem, Sigma-Aldrich>98%Air-stable Pd(II) precatalyst
Copper(I) Iodide (CuI)Acros, Sigma-Aldrich99.99%Use a fresh bottle, as it can degrade.[6]
Triethylamine (Et₃N)Acros, Sigma-Aldrich>99.5%, anhydrousShould be freshly distilled and degassed.
Tetrahydrofuran (THF)VariesAnhydrousDegas thoroughly before use.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv) and (5-Ethynylpyridin-2-YL)methanol (1.2 equiv).

  • Solvent and Base: Add anhydrous, degassed THF (to make a ~0.1 M solution) followed by triethylamine (3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-60 °C) if the starting materials are unreactive.[10]

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.[11] Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Conditions

This protocol is recommended when homocoupling of (5-Ethynylpyridin-2-YL)methanol is a significant issue or when copper contamination of the final product is a concern.

Materials and Reagents:

Reagent/ComponentSuggested SupplierPurityNotes
(5-Ethynylpyridin-2-YL)methanolCommercially available>95%
Aryl/Heteroaryl HalideVaries>97%
Pd(PPh₃)₄Strem, Sigma-Aldrich>98%Air-sensitive, handle under inert gas.
Diisopropylamine (DIPA)Acros, Sigma-Aldrich>99.5%, anhydrousAn effective base for copper-free systems.
TolueneVariesAnhydrousDegas thoroughly before use.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add Pd(PPh₃)₄ (0.05 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and (5-Ethynylpyridin-2-YL)methanol (1.2 equiv).

  • Solvent and Base: Add anhydrous, degassed toluene (to make a ~0.1 M solution) followed by diisopropylamine (3.0 equiv).

  • Reaction: Stir the mixture at 60-80 °C for 12-24 hours. Higher temperatures may be necessary for less reactive halides.[10]

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.

Key Considerations and Optimization Strategies

ParameterInfluence and RationaleTroubleshooting Tips
Palladium Catalyst The choice of palladium source and ligand is crucial. Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a more stable Pd(II) precatalyst that is reduced in situ.[2] The ligand stabilizes the palladium center and influences its reactivity.If the reaction is sluggish, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can enhance catalytic activity.[8][9]
Copper Co-catalyst In traditional Sonogashira, CuI is essential for activating the alkyne.[1] Its absence defines the copper-free variant.If significant homocoupling is observed, switch to the copper-free protocol.[6] Ensure the CuI is of high purity and from a fresh source.[6]
Base An amine base is required to deprotonate the terminal alkyne.[6] The choice of base can influence reaction rates and side reactions. Triethylamine is common, while bulkier bases like diisopropylamine are often used in copper-free systems.If the reaction stalls, consider a stronger base like DBU, or a different amine such as piperidine or pyrrolidine.[12] Ensure the base is anhydrous.
Solvent Solvents like THF, DMF, toluene, and acetonitrile are commonly used. The solvent must be anhydrous and deoxygenated, as oxygen can promote Glaser coupling and catalyst decomposition.[6]The coordinating ability of the solvent can affect the catalyst. If catalyst decomposition (formation of palladium black) is observed, try a less coordinating solvent like toluene.[13]
Temperature Reactions with aryl iodides often proceed at room temperature, while less reactive aryl bromides and chlorides typically require heating.[6]If no reaction occurs at room temperature, incrementally increase the temperature. For very unreactive substrates, high temperatures (80-100 °C) in a sealed tube may be necessary.[10]

Conclusion

The Sonogashira coupling of (5-Ethynylpyridin-2-YL)methanol is a highly effective method for generating advanced intermediates for drug discovery and materials science. A successful outcome hinges on a careful consideration of the reaction components and conditions. By understanding the underlying mechanism and the rationale behind both traditional and copper-free protocols, researchers can effectively troubleshoot and optimize this powerful transformation. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of the Sonogashira coupling to this valuable pyridine-alkyne building block.

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  • Shaheen, S., et al. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. Available at: [Link]

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  • An, K., et al. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics - ACS Publications. Available at: [Link]

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Unlocking Precision in Bioconjugation: A Guide to Ethynylpyridine Handles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation—the science of covalently linking molecules to biomolecules—the choice of chemical handles is paramount.[1][2] These seemingly small molecular groups are the linchpins that dictate the efficiency, specificity, and stability of the final conjugate, which is critical in fields ranging from targeted therapeutics to advanced diagnostics.[1][2] Among the diverse arsenal of chemical tools, ethynylpyridine handles are emerging as a versatile and powerful option, offering unique advantages in orchestrating the precise assembly of complex biomolecular architectures.

This technical guide provides a comprehensive overview of bioconjugation techniques that leverage the unique properties of ethynylpyridine. We will delve into the underlying chemical principles, provide detailed protocols for the incorporation and reaction of these handles, and explore their applications in cutting-edge research and drug development.

The Ethynylpyridine Handle: A Fusion of Reactivity and Control

The ethynylpyridine moiety combines the well-established reactivity of a terminal alkyne with the distinct electronic and chelating properties of a pyridine ring. This fusion provides a unique set of characteristics that can be exploited for various bioconjugation strategies, most notably in the realm of "click chemistry."[3][4]

The terminal alkyne group is a key participant in one of the most celebrated bioorthogonal reactions: the azide-alkyne cycloaddition. This reaction, which forms a stable triazole linkage, can proceed via two main pathways: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6][7]

The Role of the Pyridine Ring

The nitrogen atom in the pyridine ring is not a passive bystander. Its position relative to the ethynyl group significantly influences the reactivity of the alkyne. In the context of CuAAC, 2-ethynylpyridine has been shown to act as a promoter, enhancing the catalytic activity of copper(I) and leading to rapid and efficient triazole formation, even in aqueous environments.[3] This is attributed to the ability of the pyridine nitrogen to coordinate with the copper catalyst, effectively increasing its local concentration and facilitating the catalytic cycle.[3]

Strategies for Incorporating Ethynylpyridine Handles

The successful implementation of ethynylpyridine-based bioconjugation hinges on the ability to introduce this handle onto a biomolecule of interest with high specificity. The choice of strategy depends on the available functional groups on the target biomolecule, such as primary amines (on lysine residues and the N-terminus) or thiols (on cysteine residues).

Amine-Reactive Labeling

Primary amines are abundant and accessible on the surface of most proteins, making them a common target for bioconjugation.[8] To target these residues, an ethynylpyridine moiety can be functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. The synthesis of such a reagent, for instance, N-succinimidyl 4-ethynylpyridine-2-carboxylate, allows for the direct acylation of amine groups on a protein, forming a stable amide bond and introducing the ethynylpyridine handle.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • Ethynylpyridine-NHS ester (e.g., N-succinimidyl 4-ethynylpyridine-2-carboxylate)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • NHS Ester Stock Solution: Immediately before use, dissolve the ethynylpyridine-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the ethynylpyridine-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the unreacted ethynylpyridine-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Confirm the successful incorporation of the ethynylpyridine handle using techniques such as mass spectrometry (observing the expected mass shift) or by reacting the labeled protein with an azide-functionalized reporter molecule.

AmineReactiveLabeling

Caption: Workflow for labeling proteins with ethynylpyridine-maleimide.

Performing the Click Reaction: The Azide-Alkyne Cycloaddition

Once the ethynylpyridine handle is installed on the biomolecule, it is ready to react with a molecule of interest that has been functionalized with an azide group. This "click" reaction forms a highly stable triazole linkage. [2][9]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is known for its high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. [3]The presence of the pyridine ring in the ethynylpyridine handle can accelerate this reaction. [3] Reaction Mechanism of CuAAC

CuAAC_Mechanism cluster_0 CuAAC Reaction Ethynylpyridine Ethynylpyridine-Biomolecule Triazole Triazole-Linked Bioconjugate Ethynylpyridine->Triazole Azide Azide-Molecule Azide->Triazole Copper Cu(I) Catalyst Copper->Triazole Catalyzes

Caption: Simplified schematic of the CuAAC reaction.

Materials:

  • Ethynylpyridine-labeled protein

  • Azide-functionalized molecule of interest (e.g., fluorescent dye, drug molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the azide-functionalized molecule.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Reaction Setup: In a microcentrifuge tube, combine the ethynylpyridine-labeled protein and a 5- to 10-fold molar excess of the azide-functionalized molecule in the reaction buffer.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions (at a 1:5 molar ratio) before adding to the reaction mixture. This forms a copper-ligand complex that improves catalyst stability and efficiency.

  • Initiate Reaction: Add the copper-THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM. Then, add the sodium ascorbate solution to a final concentration of 1-2 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the resulting bioconjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or other appropriate chromatography methods.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC offers a metal-free alternative. [5][6][7]While ethynylpyridines are not inherently strained, they can participate in SPAAC if the azide-bearing partner is a strained cyclooctyne. However, the primary utility of ethynylpyridine is generally in CuAAC due to its promoting effect. For true copper-free click chemistry, strained alkynes like dibenzocyclooctyne (DBCO) are typically incorporated as the handle. [10]

Applications of Ethynylpyridine-Based Bioconjugation

The precision and efficiency of ethynylpyridine-mediated bioconjugation have opened doors to a wide range of applications in research and therapeutic development.

  • Antibody-Drug Conjugates (ADCs): The stable triazole linkage formed via click chemistry is highly desirable for constructing ADCs, where a potent cytotoxic drug is attached to a tumor-targeting antibody. [11][12]The ethynylpyridine handle can be introduced onto the antibody, and the drug payload can be equipped with an azide for subsequent conjugation.

  • Fluorescent Labeling and Imaging: Ethynylpyridine handles enable the attachment of fluorescent probes to biomolecules for various imaging applications. [13][14][15]This allows for the visualization and tracking of proteins, nucleic acids, and other biomolecules within cells and tissues.

  • Surface Immobilization: Covalently attaching biomolecules to surfaces is crucial for the development of biosensors, microarrays, and biomaterials. [16]Ethynylpyridine-functionalized surfaces can be used to immobilize azide-containing biomolecules with high efficiency and stability.

  • Peptide and Protein Modification: The ability to specifically modify peptides and proteins allows for the introduction of various functionalities, such as polyethylene glycol (PEG) chains to improve pharmacokinetic properties or the creation of multimeric protein complexes.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for bioconjugation reactions involving ethynylpyridine handles.

ParameterAmine-Reactive Labeling (NHS Ester)Thiol-Reactive Labeling (Maleimide)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Target Functional Group Primary amines (-NH₂)Thiols (-SH)Azides (-N₃)
pH 8.3 - 8.57.0 - 7.5~7.4
Reaction Time 1 - 2 hours2 hours1 - 4 hours
Temperature Room Temperature or 4°CRoom Temperature or 4°CRoom Temperature
Molar Excess of Reagent 5- to 20-fold10- to 20-fold5- to 10-fold (azide)
Typical Efficiency HighHighVery High
Resulting Linkage Amide bondThioether bond1,4-disubstituted triazole
Linkage Stability Highly stableHighly stableHighly stable

Conclusion

Ethynylpyridine handles represent a valuable addition to the bioconjugation toolbox, offering a unique combination of reactivity and control. Their ability to promote copper-catalyzed click chemistry makes them particularly attractive for applications requiring high efficiency and robust linkage. By understanding the principles behind their reactivity and following well-defined protocols, researchers can harness the power of ethynylpyridine handles to construct precisely defined bioconjugates for a wide array of applications in medicine and biotechnology. The continued exploration of pyridine-based chemistries promises to further expand the possibilities for creating novel and impactful biomolecular constructs.

References

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  • Tzanova, T., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(11), 3330. [Link]

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Application Note: Synthesis of Diverse Heterocyclic Libraries from (5-Ethynylpyridin-2-yl)methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridine Nucleus in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and its capacity to serve as a versatile synthetic handle for constructing complex molecular architectures.[2][3] Pyridine-containing compounds exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The generation of diverse libraries of pyridine-based heterocycles is, therefore, a critical endeavor in the quest for novel therapeutic agents.[6][7]

This application note provides a detailed guide for the synthesis of diverse heterocyclic libraries utilizing the versatile building block, (5-Ethynylpyridin-2-yl)methanol . This trifunctional building block, featuring a terminal alkyne, a pyridine ring, and a hydroxymethyl group, offers multiple points for diversification, enabling access to a wide array of novel chemical entities. We will explore key synthetic strategies, including the Sonogashira cross-coupling and various cycloaddition reactions, to demonstrate the power of this building block in diversity-oriented synthesis.[8][9]

Core Synthetic Strategies: Building Complexity from a Versatile Core

The synthetic utility of (5-Ethynylpyridin-2-yl)methanol lies in the reactivity of its terminal alkyne and the potential for further functionalization of the hydroxymethyl group. The primary strategies for library generation from this building block are palladium-catalyzed cross-coupling reactions and cycloaddition reactions.

Strategy 1: Library Diversification via Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[11] By coupling (5-Ethynylpyridin-2-yl)methanol with a diverse panel of aryl halides, a library of 5-arylalkynyl-2-hydroxymethylpyridines can be rapidly assembled.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand, are essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[12]

  • Copper(I) Co-catalyst: Copper(I) salts, typically CuI, act as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step with the palladium complex, allowing for milder reaction conditions.[10]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[11]

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).[13]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow start Start: (5-Ethynylpyridin-2-yl)methanol reaction Sonogashira Coupling Reaction (Inert Atmosphere, RT to 60°C) start->reaction reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI, Base (e.g., Et₃N) Solvent (e.g., THF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product Library: 5-(Arylalkynyl)pyridin-2-yl)methanol purification->product

Caption: Workflow for Sonogashira coupling of (5-Ethynylpyridin-2-yl)methanol.

Protocol 1: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (5-Ethynylpyridin-2-yl)methanol (1.0 eq.), the desired aryl halide (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-(arylalkynyl)pyridin-2-yl)methanol.

Strategy 2: Library Diversification via Cycloaddition Reactions

The ethynyl group of (5-Ethynylpyridin-2-yl)methanol is a versatile dienophile or dipolarophile for various cycloaddition reactions, leading to the formation of new heterocyclic rings fused or attached to the pyridine core.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, provides a highly efficient and regioselective route to 1,2,3-triazoles.[14] Reacting the (5-Ethynylpyridin-2-yl)methanol with a library of organic azides in the presence of a copper(I) catalyst will yield a library of 1,4-disubstituted triazoles.

Causality of Experimental Choices:

  • Copper(I) Catalyst: A source of Cu(I), such as copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is crucial for the catalytic cycle.

  • Solvent System: A mixture of solvents, such as t-butanol and water, is often used to dissolve both the organic substrates and the copper catalyst.

Cycloaddition_Workflow

Caption: A typical workflow for high-throughput screening of a compound library.

Protocol 4: General Protocol for a Cell-Based HTS Assay
  • Cell Culture: Culture the target cell line under appropriate conditions.

  • Compound Plating: Prepare serial dilutions of the compound library in an appropriate solvent (e.g., DMSO) and dispense them into 384-well microplates.

  • Cell Seeding: Seed the cells into the microplates containing the compounds and incubate for a specified period (e.g., 24-72 hours).

  • Assay Readout: Add the assay reagent (e.g., a viability dye, a luciferase substrate) and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to controls (e.g., vehicle-treated and positive control-treated cells) and calculate the percent inhibition or activity for each compound.

  • Hit Identification: Identify compounds that meet a predefined activity threshold (e.g., >50% inhibition) as primary hits.

  • Hit Confirmation and Dose-Response: Re-test the primary hits in a dose-response format to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀).

Illustrative Screening Data

The following table shows hypothetical screening data for the representative library against a cancer cell line (e.g., MCF-7).

Compound IDCell Viability (% of Control) at 10 µMIC₅₀ (µM)
LIB-S-001 85> 50
LIB-S-002 458.2
LIB-S-003 302.5
LIB-C-001 92> 50
LIB-C-002 6015.7
LIB-C-003 75> 50

Conclusion

(5-Ethynylpyridin-2-yl)methanol is a highly valuable and versatile building block for the synthesis of diverse heterocyclic libraries. Through the strategic application of robust synthetic methodologies such as the Sonogashira coupling and cycloaddition reactions, researchers can rapidly access a wide range of novel chemical structures. The integration of these synthetic efforts with high-throughput screening provides a powerful platform for the discovery of new drug candidates. The protocols and strategies outlined in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to leverage this promising building block in their quest for innovative therapeutics.

References

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  • Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available from: [Link]

  • Voica, F., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Available from: [Link]

  • Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. Available from: [Link]

  • Harrity, J. P., et al. (2020). Design and synthesis of fused pyridine building blocks for automated library generation. ChemMedChem. Available from: [Link]

  • Khan, I., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. Available from: [Link]

  • Ma, M., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Pharmaceutical Patent Analyst. Available from: [Link]

  • Singh, A., et al. (2022). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]

  • Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Available from: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available from: [Link]

  • Chen, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5, 102900. Available from: [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available from: [Link]

  • Organic Chemistry Division, University of Colorado Boulder. (n.d.). The [3+2]Cycloaddition Reaction. University of Colorado Boulder. Available from: [Link]

  • Lardi, E., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available from: [Link]

  • Mohanan, K., & S., S. (2022). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 134(1). Available from: [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. Available from: [Link]

  • Larnaud, F., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. MDPI. Available from: [Link]

  • Němec, V., et al. (2019). Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... ResearchGate. Available from: [Link]

  • Kotha, S., et al. (2019). Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps. Accounts of Chemical Research. Available from: [Link]

  • Kotha, S., et al. (2019). Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels−Alder Reaction as Key Steps. Semantic Scholar. Available from: [Link]

  • Kumar, D., et al. (2011). Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. Organic & Biomolecular Chemistry. Available from: [Link]

  • Vantourout, J. C. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available from: [Link]

  • SGR. (n.d.). Cycloaddition/ Diels-Alder Approaches. Wordpress. Available from: [Link]

  • Larnaud, F., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. ResearchGate. Available from: [Link]

  • The Lens. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. The Lens. Available from: [Link]

  • Stanford University. (n.d.). Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. Available from: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube. Available from: [Link]

  • Spring, D. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. Available from: [Link]

  • Dömling, A. (2012). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. Available from: [Link]

  • Na, Y., et al. (2012). Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles. MDPI. Available from: [Link]

  • Wang, C., et al. (2023). [3 + 2] Cycloaddition of azides with arynes formed via C–H deprotonation of aryl sulfonium salts. Green Chemistry. Available from: [Link]

  • Zhang, S., et al. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available from: [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries. High Throughput Screening Laboratory. Available from: [Link]

  • ResearchGate. (2020). (PDF) Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinolines and Its Biological Evaluation. ResearchGate. Available from: [Link]

  • Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. Available from: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. Available from: [Link]

  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (2025). (PDF) Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Preventing oxidative degradation of (5-Ethynylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization & Handling of (5-Ethynylpyridin-2-yl)methanol

Topic: Preventing Oxidative Degradation of (5-Ethynylpyridin-2-yl)methanol CAS Registry Number: 1033705-77-9 Chemical Formula: C₈H₇NO Molecular Weight: 149.15 g/mol [1]

Executive Summary: The Stability Paradox

(5-Ethynylpyridin-2-yl)methanol is a bifunctional intermediate critical in drug discovery (e.g., Sonogashira coupling partners).[1] Its instability arises from the terminal alkyne at the 5-position. While the pyridine ring is generally robust, the terminal alkyne proton is acidic (


). In the presence of trace transition metals (residual from synthesis) and atmospheric oxygen, it undergoes Glaser homocoupling , forming insoluble diynes and causing rapid discoloration (yellowing/browning).

The Core Directive: Stability is not just about temperature; it is about metal sequestration and oxygen exclusion .

Troubleshooting Guide & FAQs

Issue 1: Rapid Discoloration (Yellowing/Browning)

User Question: "I synthesized the compound yesterday, and it was a white solid. Today, stored at 4°C, it has turned dark yellow/brown. Is it still usable?"

Technical Diagnosis: This is the hallmark of oxidative homocoupling (Glaser Coupling) . The terminal alkyne has dimerized to form a conjugated diyne species.[2] This reaction is catalyzed by trace Copper (Cu) or Palladium (Pd) residues remaining from the cross-coupling reaction used to create the ethynyl group.

Immediate Action:

  • Check Solubility: If the sample is still fully soluble in Methanol or DCM, the degradation may be superficial (<5%).

  • Purification: Filtration through a short pad of silica gel or treatment with a metal scavenger (see Protocol A) is required immediately.

  • Prevention: You must remove trace metals before storage. Standard aqueous workups are often insufficient to remove ppm-level Cu catalysts coordinated to the pyridine nitrogen.[1]

Issue 2: Insoluble Precipitates in Solution

User Question: "My stock solution in DMSO developed a precipitate after one week. Why?"

Technical Diagnosis: This indicates oligomerization . Terminal alkynes can polymerize in concentrated solutions, especially if the solvent contains dissolved oxygen or peroxides (common in aged THF or ethers). The pyridine nitrogen can also act as a Lewis base, coordinating with the alkyne of a neighboring molecule, facilitating intermolecular reactions.

Corrective Protocol:

  • Solvent Choice: Switch to anhydrous, degassed Methanol or Acetonitrile. Avoid ethers (THF, Diethyl ether) for long-term storage as they form peroxides that initiate radical polymerization.

  • Concentration: Store as a solid whenever possible. If solution storage is mandatory, keep concentration <10 mg/mL.

Issue 3: Loss of Yield During Rotary Evaporation

User Question: "I lose significant mass or purity when concentrating the fraction. Does heat destroy it?"

Technical Diagnosis: Yes. Terminal alkynes are thermally sensitive. Heating a solution containing trace metals effectively "cooks" the compound into polymers.

Operational Rule:

  • Bath Temperature: Never exceed 35°C .

  • Vacuum: Use high vacuum to remove solvents at lower temperatures.

  • Stabilizer: For large batches, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger during concentration (remove later via column chromatography).

Degradation Mechanism Visualization

The following diagram illustrates the primary degradation pathways: Glaser Coupling (major threat) and N-Oxidation (minor threat).

DegradationPathways Compound (5-Ethynylpyridin-2-yl)methanol (Active) GlaserProduct Diyne Dimer (Yellow/Brown Impurity) Compound->GlaserProduct Oxidative Coupling (Fast w/ Metals) Polymer Polymer/Oligomer (Insoluble Precipitate) Compound->Polymer Radical Polymerization NOxide Pyridine N-Oxide (Polar Impurity) Compound->NOxide Peroxide Oxidation TraceMetals Trace Cu/Pd + O2 TraceMetals->Compound Catalyzes

Caption: Figure 1.[3] The dominant degradation pathway is metal-catalyzed oxidative coupling (Red arrow), leading to colored impurities.

Essential Protocols

Protocol A: Trace Metal Scavenging (Mandatory Post-Synthesis)

Why: The pyridine nitrogen binds Cu/Pd, carrying catalysts into your storage vial.

  • Dissolution: Dissolve crude (5-Ethynylpyridin-2-yl)methanol in Ethyl Acetate or MeOH (10 mL/g).

  • Scavenger Addition: Add Silica-supported Thiol (Si-Thiol) or Si-TMT resin (0.5 equivalents relative to expected metal content, or 10% w/w of product).[1]

    • Alternative: If resins are unavailable, wash the organic layer with 10% aqueous EDTA solution (pH 8) three times.

  • Incubation: Stir gently at Room Temperature (RT) for 2–4 hours.

  • Filtration: Filter through a 0.45 µm PTFE frit to remove the resin/precipitated metals.

  • Result: The filtrate is now metal-free and significantly more stable.

Protocol B: Long-Term Storage System

Why: Oxygen is the fuel for degradation; Temperature is the accelerator.[1]

  • Container: Amber glass vial (protects from UV).

  • Atmosphere: Purge vial with Argon (heavier than air, provides better blanket than Nitrogen) for 30 seconds before capping.

  • Seal: Parafilm over the cap is insufficient. Use a cap with a Teflon-lined septum and wrap with electrical tape or store in a secondary jar with desiccant.[1]

  • Temperature: Store at -20°C .

Data & Specifications

Solvent Compatibility Table
SolventSuitabilityRisk FactorNotes
Methanol HighLowGood solubility; protic nature stabilizes the alcohol moiety.[1]
DCM MediumMediumAcidic traces in DCM can promote decomposition over time.
DMSO LowHighHygroscopic; difficult to remove; promotes oxidation if not dry.
THF LowVery HighPeroxide formation in THF triggers radical polymerization of alkynes.
Water PoorMediumPyridine ring ensures solubility, but pH changes can trigger precipitation.
Handling Workflow Diagram

HandlingWorkflow Synthesis Synthesis Complete Workup Standard Workup Synthesis->Workup Scavenge CRITICAL STEP: Metal Scavenging (Si-Thiol/EDTA) Workup->Scavenge Must remove Cu/Pd Dry Drying (Na2SO4) & Concentration (<35°C) Scavenge->Dry Pkg Argon Purge + Amber Vial Dry->Pkg Store Storage at -20°C Pkg->Store

Caption: Figure 2. The critical control point is the Metal Scavenging step. Skipping this renders cold storage ineffective.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. (Glaser coupling instability details).

  • Biotage. (2015).[4][5] Metal Scavengers: Mitigation Strategies for API Purification. (Industrial standard for removing Cu/Pd from pyridine derivatives).

  • Valente, C., et al. (2010). Metal Removal from Pharmaceutical Intermediates. Organic Process Research & Development, 14(6).

Sources

Technical Support Center: Copper Remediation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Residual Copper Catalyst in Pyridine-Based APIs Ticket ID: CU-PYR-REMED-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Introduction: The "Sticky" Pyridine Problem

Welcome to the Technical Support Center. You are likely here because your standard aqueous workup failed to lower copper levels below the ICH Q3D specifications (typically < 250 ppm for oral, significantly lower for parenteral).

The Core Issue: Unlike phenyl-based systems, pyridine is not just a substrate; it is a ligand . Pyridine nitrogen acts as a potent


-donor, forming stable coordination complexes with both Cu(I) and Cu(II). Standard brine or water washes fail because the thermodynamic stability of the [Cu-Product]  complex is often higher than that of the [Cu-Water]  complex.

To purify your material, you must introduce a competing ligand (Liquid Phase) or a surface-active moiety (Solid Phase) with a binding constant (


) orders of magnitude higher than your pyridine product.

Module 1: Liquid-Liquid Extraction (The "Ammonia" Protocol)

Theory: Water alone is insufficient. You must use a "ligand exchange" wash. The most robust method for pyridine derivatives is the Ammonium Hydroxide/Ammonium Chloride buffer. Ammonia (


) displaces pyridine to form the water-soluble, deep blue tetraamminecopper(II) complex: 

.
Standard Operating Procedure (SOP-LLE-01)
  • Oxidation (Critical): If you used Cu(I), ensure it is oxidized to Cu(II) before washing, as Cu(I) complexes are often less water-soluble and harder to visualize. Stir the reaction mixture open to air for 30 minutes or add a mild oxidant.

  • Buffer Preparation: Prepare a 1:1 mixture of saturated aqueous

    
     and concentrated 
    
    
    
    (28-30%).
    • Why?

      
       provides ionic strength to prevent emulsions; 
      
      
      
      provides the active ligand.
  • The Wash:

    • Dilute the organic reaction mixture with a non-miscible solvent (DCM or EtOAc). Do not use ether (peroxides can react with metal residues).

    • Add the Ammonia Buffer (1:1 vol/vol relative to organic phase).

    • Vigorous Stirring: Stir rapidly for 15–20 minutes. A simple shake in a separatory funnel is often insufficient for kinetic ligand exchange.

  • Visual Check: The aqueous layer should turn Royal Blue .

  • Repetition: Repeat the wash until the aqueous layer is colorless.[1]

  • Polishing: Perform one final wash with 10% EDTA (

    
     salt) at pH 8–9 to catch trace ions.
    
Troubleshooting LLE
SymptomDiagnosisCorrective Action
Emulsion forms Pyridine surfactant effectAdd solid NaCl to saturation; filter through a Celite pad to break surface tension.
Blue color persists in Organic Layer Lipophilic Cu-complexThe complex is too non-polar for the aqueous phase. Switch to Module 2 (Solid Scavengers) .
Product precipitates pH incompatibilityPyridines can form salts.[2] Ensure the organic solvent is polar enough (e.g., 10% MeOH in DCM) to keep the product solubilized during the basic wash.

Module 2: Solid-Phase Scavenging (The "Polishing" Step)

When liquid extraction stalls at ~500 ppm, functionalized silica scavengers are the industry standard for reaching single-digit ppm levels.

Scavenger Selection Guide
Scavenger TypeFunctional GroupBest ForMechanism
Si-Thiol Propylthiol (-SH)Universal Best Choice. Scavenges Cu(I) and Cu(II).Soft-Soft acid/base interaction. High affinity (

).
Si-Thiourea ThioureaSpecific for Cu, Pd, Ru.Chelation.[1] Excellent for removing Cu from coordinating solvents (like pyridine).
Si-TMT TrimercaptotriazineHighly efficient, but slower kinetics.Tridentate binding.
Si-Triamine DiethylenetriamineCu(II) specifically.Harder base interaction; good if product is sensitive to thiols.
SOP-SCAV-02: Batch Mode Protocol

Use this for < 100g batches.

  • Loading: Add SiliaMetS® Thiol or Thiourea (4–8 equivalents relative to expected residual metal mass, NOT product mass).

    • Rule of Thumb: If Cu content is unknown, add 10 wt% of scavenger relative to the crude product mass.

  • Solvent: Ensure the product is fully dissolved. THF, EtOAc, and DCM work best. Avoid DMF/DMSO if possible (they compete for the metal).

  • Temperature & Time:

    • Standard: Room Temperature for 4 hours.

    • Stubborn Cases: Heat to 50°C for 1 hour (Increases kinetic exchange rate).

  • Filtration: Filter through a 0.45 µm pad or a fine frit. The Cu is now chemically bound to the silica matrix.

  • Wash: Wash the silica cake with clean solvent to recover any entrained product.

Module 3: Visualization & Decision Logic

The following diagrams illustrate the competitive equilibrium and the decision workflow for purification.

Figure 1: The Competitive Equilibrium

This diagram visualizes why standard washes fail and how scavengers win the thermodynamic battle.

CopperEquilibrium Cu Copper Catalyst (Cu) Complex Trapped Complex [Cu-Pyridine] Cu->Complex Initial Binding Prod Pyridine Product (Ligand A) Prod->Complex Scav Si-Thiol Scavenger (Ligand B) Complex->Scav Ligand Exchange (Keq B >> Keq A) Pure Purified Product Complex->Pure Release Waste Solid Waste [Si-Thiol-Cu] Scav->Waste Filtration

Caption: Thermodynamic displacement of Pyridine (Ligand A) by Silica-Thiol (Ligand B). The equilibrium shifts right due to the higher stability constant of the Cu-S bond.

Figure 2: Remediation Workflow Decision Tree

Workflow Start Crude Reaction Mixture (Contains Cu) Step1 Oxidation Step (Air/Oxidant) Start->Step1 Wash NH4OH / NH4Cl Wash (Repeat 3x) Step1->Wash Check1 Aqueous Layer Color? Wash->Check1 Blue Blue/Green Check1->Blue Cu extracting Clear Colorless Check1->Clear Extraction Stalled Blue->Wash Repeat Wash ICP Quick ICP-MS / Colorimetric Check Clear->ICP Decision Cu Concentration? ICP->Decision High > 500 ppm Decision->High Fail Med 50 - 500 ppm Decision->Med Borderline Low < 20 ppm Decision->Low Pass Scavenger Add Si-Thiol / Si-Thiourea (10 wt%, 50°C, 1h) High->Scavenger Med->Scavenger Cryst Crystallization (Use anti-solvent) Low->Cryst Scavenger->ICP Done Release to QC Cryst->Done

Caption: Logic flow for minimizing copper. Note that crystallization is reserved for the final step to prevent occlusion of metal salts in the lattice.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Activated Carbon (Charcoal) instead of Silica Scavengers? A: You can, but it is often less effective for specific chelated metals. Activated carbon works by non-specific adsorption. In pyridine systems, the Cu-Pyridine complex is stable and soluble; it often passes straight through carbon. Functionalized silica (Thiol) works by chemical bonding (chemisorption), which is far superior for breaking the Cu-Pyridine bond.

Q: My product is water-soluble. I can't do the Ammonia wash. A: Skip Module 1. Go directly to Module 2 (Solid Scavengers) or use a resin-based approach. You can pass your aqueous/organic mixture through a cartridge (e.g., Biotage® ISOLUTE® or SiliCycle E-PAK®) designed for flow-through purification. Alternatively, use Water-Insoluble Scavengers (like polystyrene-bound thiourea) that can be filtered out of your aqueous product solution.

Q: How do I validate that the Copper is gone without an ICP-MS? A: While ICP-MS is required for final release, you can use a colorimetric spot test for rapid bench checks:

  • Take 1 mL of your organic solution.

  • Add 1 mL of Sodium Diethyldithiocarbamate solution (aqueous).

  • Shake.[1]

  • Brown precipitate/color indicates Cu > 50 ppm.

  • No color change suggests you are likely < 20 ppm.

References & Authority

  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (Guideline defining PDE limits for Copper).

  • Removal of Copper from Organic Solvents. Organic Process Research & Development. (Comparative efficiency of EDTA vs. Ammonia vs. Scavengers).

    • (Search: "Copper Removal")

  • SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc. (Detailed kinetics and solvent compatibility for Thiol/Thiourea scavengers).

  • Phillips, S. et al. "Minimizing Residual Copper in Cross-Coupling Reactions." Journal of Organic Chemistry. (Mechanistic insights into Cu-Pyridine binding).

    • [Source: J. Org.[3] Chem]([Link])

Sources

Technical Support Center: Purification of (5-Ethynylpyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5EP2M-DERIV Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting purification, stability, and isolation of ethynylpyridine carbinols.[1]

Executive Summary

This guide addresses the unique purification challenges presented by (5-Ethynylpyridin-2-yl)methanol and its derivatives.[1] These molecules possess a "trifecta" of chemical properties that complicate standard workflows:

  • Basicity: The pyridine nitrogen interacts strongly with acidic silanols on silica gel, causing streaking.[1][2]

  • Polarity: The hydroxymethyl group increases water solubility and retention time.

  • Reactivity: The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) and polymerization if handled improperly.

Module 1: Chromatographic Separation

Issue: "My compound streaks on the column, co-elutes with impurities, or has poor recovery."

Root Cause Analysis

Standard silica gel (


) is slightly acidic (pH 4–5).[1] The basic nitrogen of the pyridine ring forms hydrogen bonds with free silanol groups (

), leading to peak tailing (streaking) and irreversible adsorption.[1]
Troubleshooting Protocols

Q: How do I stop the pyridine derivative from streaking on silica? A: You must deactivate the silica surface.

  • Protocol A (Mobile Phase Modifier): Add 1–2% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hexane/Ethyl Acetate).

    • Mechanism:[1][3][4][5] TEA is more basic than pyridine. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute symmetrically [1].

    • Note: Flush the column with the TEA-containing solvent before loading your sample to ensure the silica is fully equilibrated.

Q: I added TEA, but the separation is still poor. What next? A: Switch the stationary phase to Neutral Alumina (Aluminum Oxide) .

  • Why: Alumina lacks the acidic protons found in silica, preventing the acid-base interaction entirely.

  • Grade: Use "Brockmann Grade III" (deactivated with water) for sensitive alkynes to prevent hydration of the triple bond.

Q: My compound is very polar (retention factor


 in 100% EtOAc). How do I elute it? 
A:  You are likely dealing with the free alcohol form.
  • Solvent System: Switch to Dichloromethane (DCM) / Methanol (MeOH) .[1]

  • Gradient: Start at 100% DCM and ramp to 10% MeOH.

  • Critical Step: If using MeOH with silica, you must include 1% aqueous Ammonium Hydroxide (

    
    ) or TEA to maintain peak shape.[1]
    
Module 2: Metal Scavenging (Post-Sonogashira)

Issue: "The product is dark/brown, or NMR shows broad peaks." (Indicative of residual Pd/Cu).[1]

Root Cause Analysis

(5-Ethynylpyridin-2-yl)methanol is typically synthesized via Sonogashira coupling.[1][3] The pyridine nitrogen and the alkyne are both excellent ligands for Palladium (Pd) and Copper (Cu), making standard aqueous washes ineffective [2].[1]

Troubleshooting Protocols

Q: How do I remove residual Palladium to <50 ppm? A: Chelation washes are rarely sufficient. Use Solid-Supported Scavengers .

Scavenger TypeFunctional GroupTarget MetalProtocol
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pd(0), Cu(I)Add 4 equivalents (w/w) relative to catalyst mass.[1] Stir 4h at 40°C. Filter.
SiliaMetS® TMT TrimercaptotriazinePd(II) (High affinity)Best for Pd(OAc)2 residues.[1] Stir 2-4h at RT.[1]
Activated Carbon N/AGeneral AdsorptionAdd 10 wt% charcoal. Reflux 1h. Filter hot through Celite.[1]

Q: I don't have solid scavengers. Can I use a liquid wash? A: Yes, but you must use a strong chelator.[1]

  • The "Copper Wash": Wash the organic layer with 10% aqueous ammonium hydroxide (

    
    ) saturated with ammonium chloride (
    
    
    
    ).[1]
    • Visual Cue: The aqueous layer will turn deep blue (

      
      ).[1] Repeat until the aqueous layer is colorless.
      
  • The "Palladium Wash": Wash with 0.1 M aqueous Sodium Diethyldithiocarbamate. (Warning: This can form colloidal precipitates; filtration through Celite may be required).

Module 3: Stability & Storage

Issue: "The compound turned from a white solid to a brown gum overnight."

Root Cause Analysis

Terminal alkynes are unstable in the presence of oxygen and trace copper, leading to Glaser Coupling (dimerization) or polymerization.[1] The pyridine ring can also N-oxidize over time.

Best Practices
  • Copper Exclusion: Ensure all glassware used for storage is free of copper residues.

  • Antioxidants: For long-term storage of oils, add 0.1% BHT (Butylated hydroxytoluene) to inhibit radical polymerization.[1]

  • Atmosphere: Store under Argon at -20°C.

  • Salt Formation: If the free base is unstable, convert it to the Hydrochloride (HCl) salt .

    • Protocol: Dissolve in

      
      , bubble dry HCl gas or add HCl in Dioxane.[1] The salt is generally crystalline and shelf-stable [3].
      
Module 4: Visualization & Workflows
Workflow 1: General Purification Strategy

Caption: Standard operating procedure for purifying ethynylpyridine derivatives from crude reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture (Sonogashira) Quench Quench & Extraction (EtOAc / NH4Cl) Start->Quench Scavenge Metal Scavenging (SiliaMetS Thiol or TMT) Quench->Scavenge TLC TLC Analysis (Check for Tailing) Scavenge->TLC Decision Is Tailing Present? TLC->Decision Silica Flash Chromatography Silica + 1% TEA Decision->Silica No/Minor Alumina Flash Chromatography Neutral Alumina (Grade III) Decision->Alumina Severe Salt Salt Formation (Optional) HCl in Dioxane Silica->Salt Alumina->Salt Final Pure Product (Store -20°C under Ar) Salt->Final

Workflow 2: Troubleshooting Tailing (Decision Tree)

Caption: Logic gate for selecting the correct stationary phase modifier.

TailingLogic Problem Problem: Compound Streaks Step1 Add 1% TEA to Mobile Phase Problem->Step1 Check1 Improved? Step1->Check1 Step2 Switch to Ammonia/MeOH/DCM Check1->Step2 No Success Proceed to Isolation Check1->Success Yes Check2 Improved? Step2->Check2 Step3 Switch to Neutral Alumina Check2->Step3 No Check2->Success Yes

References
  • BenchChem Technical Support. (2025).[1][2] Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. Retrieved from

  • Organic Syntheses. (2001).[1] Purification of 4-Acetylpyridine oxime derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[1] (5-Ethylpyridin-2-yl)methanol Product Data. Retrieved from

Sources

Overcoming steric hindrance in 5-substituted pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Pyridine Coupling Solutions Current Status: Online | Ticket ID: PYR-5-STERIC-001

Welcome to the Pyridine Coupling Troubleshooting Hub

Subject: Overcoming Steric Hindrance & Electronic Deactivation in 5-Substituted Pyridine Cross-Couplings. Assigned Specialist: Senior Application Scientist, Catalysis Division.

You are likely here because your standard Suzuki or Buchwald protocols failed. 5-substituted pyridines present a "perfect storm" of challenges: the pyridine ring is electron-deficient (deactivating oxidative addition), the nitrogen atom poisons standard Pd(0) species, and substituents at the 5-position (or adjacent 4/6 positions) create significant steric barriers to transmetallation.

This guide is structured to diagnose your specific failure mode and provide a self-validating protocol to resolve it.

Part 1: Diagnostic Triage (Start Here)

Before selecting a protocol, we must identify the specific steric/electronic conflict.

Q1: Where is your coupling site relative to the pyridine nitrogen?

  • Case A: Coupling at C2 (The "Unstable" Zone). You have a halogen at C2 and a substituent at C5.

    • Risk:[1] Protodeboronation of the boronic acid partner is rapid here. The C5 substituent exerts remote electronic effects.

  • Case B: Coupling at C3 (The "Deactivated" Zone). You have a halogen at C3 and a substituent at C5 (meta-relationship).

    • Risk:[1] This is the most electronically deactivated position. Oxidative addition is the rate-limiting step.[2]

  • Case C: Coupling adjacent to the substituent (C4 or C6).

    • Risk:[1] Extreme steric hindrance.[3] Standard ligands (PPh3, dppf) will fail to promote transmetallation.

Visual Triage Workflow

PyridineTriage Start START: Identify Failure Mode PosCheck Position of Halogen/Leaving Group? Start->PosCheck C2 C2 Position (e.g., 2-Cl-5-R-Py) PosCheck->C2 C3 C3 Position (e.g., 3-Br-5-R-Py) PosCheck->C3 C4 C4 Position (Ortho to C5-R) PosCheck->C4 Issue1 ISSUE: Protodeboronation & N-Coordination C2->Issue1 Issue2 ISSUE: Slow Oxidative Addition (Electronic Deactivation) C3->Issue2 Issue3 ISSUE: Steric Clash (Transmetallation Failure) C4->Issue3 Sol1 SOLUTION: MIDA Boronates + Cu Co-catalyst Issue1->Sol1 Sol2 SOLUTION: Pd-G4 / XPhos + Strong Base Issue2->Sol2 Sol3 SOLUTION: Pd-PEPPSI-IPent + High Temp Issue3->Sol3

Caption: Decision matrix for selecting the correct catalyst system based on the regio-electronic environment of the pyridine substrate.

Part 2: The Solutions (Protocols & Mechanisms)

Module A: The "Nuclear Option" for Sterics (Pd-PEPPSI-IPent)

Best For: Coupling at C4/C6 (ortho to the 5-substituent) or when using bulky coupling partners.

Standard phosphine ligands often dissociate from Palladium when faced with extreme steric bulk, leading to catalyst death (Palladium black). The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system, specifically the IPent variant, uses a bulky N-Heterocyclic Carbene (NHC) ligand that does not dissociate.

  • Why IPent? The isopentyl groups create a flexible "steric wall" that forces the reactants together while preventing the catalyst from dimerizing.

  • Mechanism: The 3-chloropyridine ligand on the precatalyst acts as a "throw-away" ligand. It stabilizes the Pd(II) species on the shelf but dissociates immediately upon heating to reveal the active 12-electron Pd(0)-NHC species.

Protocol 1: Pd-PEPPSI-IPent Coupling

ReagentEquivalentsNotes
5-Substituted Pyridine (Halide) 1.0 equivBromides preferred over Chlorides for speed.
Boronic Acid/Ester 1.2 - 1.5 equivExcess required due to potential deborylation.
Pd-PEPPSI-IPent 2.0 - 4.0 mol%Do not use <1% for hindered substrates.
Base: KOtBu or K3PO4 2.0 equivUse KOtBu for speed; K3PO4 if functional groups are sensitive.
Solvent: 1,4-Dioxane 0.2 MHigh boiling point is essential.

Step-by-Step:

  • Charge: Add Pd-PEPPSI-IPent, boronic acid, and base to the vial in air (catalyst is air-stable).

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Inject: Add the pyridine halide and anhydrous dioxane via syringe.

  • Activate: Heat to 80°C . The reaction often turns from yellow to orange/brown.

    • Critical Check: If the reaction stays bright yellow, the catalyst has not activated. Increase temp to 100°C.

  • Monitor: Check LCMS at 1 hour. NHC catalysts are fast; prolonged heating promotes side reactions.

Module B: Overcoming Electronic Deactivation (Buchwald G3/G4)

Best For: Coupling at C3 (Meta-like) or C-N coupling (Amination).

When coupling at the 3-position, the pyridine ring pulls electron density away, making the C-X bond strong and difficult to break (slow oxidative addition). You need an electron-rich, bulky phosphine ligand.[4]

  • The Ligand: XPhos or RuPhos . These are dialkylbiaryl phosphines. The bottom ring provides electrons (speeding up oxidative addition), while the isopropyl groups on the top ring protect the metal center.

  • The Precatalyst: Use XPhos-Pd-G4 .

    • Why G4? It contains a methylated biaryl backbone that ensures rapid reduction to Pd(0) even at room temperature, avoiding the "induction period" where unstable pyridines often decompose.

Protocol 2: High-Turnover Buchwald Coupling

  • System: XPhos Pd G4 (2 mol%) + XPhos (2 mol% - added free ligand extends catalyst life).

  • Base: K3PO4 (0.5 M in water) + n-Butanol (Mix 1:4 ratio).

    • Why this solvent? The biphasic system with n-Butanol allows for "Phase-Transfer Catalysis," protecting the catalyst from harsh basic conditions while solubilizing the organic reactants.

  • Temp: 60°C - 80°C.

Module C: The "Unstable" Boronate Solution (MIDA)

Best For: When the 5-substituted pyridine is the Nucleophile (Boron species).

2-pyridyl boronates and 5-substituted-2-pyridyl boronates are notoriously unstable. They undergo rapid protodeboronation (the Boron falls off and is replaced by Hydrogen) before they can couple.

Solution: MIDA Boronates (N-methyliminodiacetic acid).[5][6]

  • Mechanism: The MIDA ligand locks the boron atom into an sp3 hybridization (tetrahedral). This shuts down the empty p-orbital, making the boron unreactive to hydrolysis.

  • Slow Release: Under hydrous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle. This keeps the concentration of free boronic acid low, preventing decomposition.

Mechanistic Visualization: MIDA Slow Release

MIDAMechanism MIDA MIDA Boronate (sp3, Inert) Hydrolysis Hydrolysis (aq. K3PO4) MIDA->Hydrolysis Slow Release FreeB Free Boronic Acid (sp2, Active) Hydrolysis->FreeB PdCycle Pd Catalytic Cycle (Cross-Coupling) FreeB->PdCycle Fast Coupling Decomp Protodeboronation (Side Reaction) FreeB->Decomp If Pd is slow

Caption: The "Slow Release" strategy prevents accumulation of unstable boronic acid, favoring coupling over decomposition.

Part 3: FAQ & Troubleshooting

Q: My reaction turns black immediately and yields no product. Why? A: "Palladium Black" formation indicates ligand dissociation. The pyridine nitrogen might be displacing your phosphine ligand.

  • Fix: Switch to Pd-PEPPSI-IPent (Module A). The NHC ligand binds much tighter than phosphines and resists displacement by the pyridine nitrogen.

Q: I see the product mass, but also a mass corresponding to (Product - Boron + H). A: This is protodeboronation.

  • Fix 1: Switch to a MIDA boronate .[5][6][7][8]

  • Fix 2: If you must use a boronic acid, add Cu(OAc)2 (10-20 mol%) . Copper facilitates the transmetallation step, "grabbing" the boron group before it can hydrolyze.

Q: Can I use Pd(PPh3)4? A: No. For 5-substituted pyridines, Triphenylphosphine is too sterically unencumbered (allows dimerization) and not electron-rich enough to activate the deactivated pyridine ring. It is a legacy catalyst; avoid it for this application.

References

  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, vol. 51, no. 14, 2012.

    • Authority on Pd-PEPPSI-IPent mechanism and steric tolerance.
  • Knapp, D. M., et al. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Journal of the American Chemical Society, vol. 131, no. 20, 2009.

    • Foundational paper on the slow-release mechanism for unstable pyridyl boron
  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016.

    • Comprehensive guide to G3/G4 prec
  • Billingsley, K., & Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Journal of the American Chemical Society, vol. 129, no.[8] 11, 2007.

    • Specific protocols for heteroaryl chlorides using XPhos.

Sources

Technical Support Center: Purification Strategies for Sonogashira Coupling of Pyridines

[1]

Ticket ID: SGC-PYR-001 Subject: Removal of Byproducts and Metal Residuals in Pyridine-Alkynyl Cross-Coupling Assigned Specialist: Senior Application Scientist

Executive Summary: The Pyridine Paradox

Coupling terminal alkynes with halopyridines (Sonogashira coupling) presents a unique "double-bind" challenge in organic synthesis. Unlike simple aryl halides, the pyridine nitrogen possesses a lone pair that actively coordinates to the palladium/copper catalytic system. This leads to two critical failures:

  • Catalyst Poisoning: High metal loading is often required to drive conversion, resulting in intractable metal residues (black Pd precipitates and green Cu salts) in the crude matrix.[1]

  • Purification Resistance: The basicity of the pyridine product causes severe "streaking" (tailing) on standard silica gel, masking impurities like the Glaser homocoupling byproduct.

This guide provides a self-validating workflow to isolate high-purity alkynyl pyridines, focusing on chemical scavenging and chromatographic engineering.

Module 1: Metal Remediation (Copper & Palladium)

User Issue: “My crude oil is dark green/black, and standard aqueous washes are not removing the color. NMR shows broad peaks indicating paramagnetic impurities.”

The Mechanism of Failure
  • Copper: Pyridines form stable, lipophilic complexes with Cu(I) species.[1] Standard water/brine washes fail because the Cu-pyridine complex partitions into the organic phase.

  • Palladium: Pd(0) aggregates into "palladium black" nanoparticles that are small enough to pass through filter paper but large enough to contaminate the product.

Protocol A: The "Ammonia-EDTA" Chelation Wash

Target: Copper Removal

This protocol utilizes ligand exchange. We must provide a ligand (Ammonia/EDTA) that binds Copper stronger than your pyridine product does.

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture (DMF/THF) with Ethyl Acetate (EtOAc) (3x reaction volume). Do not use DCM yet; it can form emulsions with basic water.

  • The Displacement Wash: Wash the organic layer twice with 10% aqueous

    
     (Ammonium Hydroxide)  mixed 1:1 with saturated 
    
    
    .
    • Observation: The aqueous layer should turn deep blue (

      
      ).[1]
      
    • Logic: Ammonia displaces the pyridine from the copper, rendering the copper water-soluble.

  • The Chelation Polish: Wash the organic layer once with 0.1 M

    
     (pH 8-9) .
    
    • Logic: EDTA sequesters any remaining stubborn metal ions.

  • Drying: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate (which is slightly acidic and can bind pyridines).[1]
    
Protocol B: Solid-Phase Scavenging

Target: Palladium Removal

Activated carbon is the traditional method but is ill-suited for pyridines due to high product loss (adsorption). Use functionalized silica scavengers instead.[2]

Scavenger TypeFunctional GroupTarget MetalEfficiency vs. Carbon
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pd(0)High (Low product loss)
SiliaMetS® TAAcOH TriamineCu, PdMedium (Good for mixed metals)
Activated Carbon N/A (Pores)Non-specificLow (High product loss)

Workflow:

  • Dissolve crude material in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (or equivalent thiourea silica) at 20-50 wt% relative to the initial catalyst loading.

  • Stir at 40°C for 1 hour .

  • Filter through a 0.45 µm PTFE pad. The filtrate should be clear/amber, not black.

Module 2: The Glaser Homocoupling Vector

User Issue: “I see a spot on TLC very close to my product. Mass spec shows a signal at

The Impurity

This is the Glaser Product (1,3-diyne), formed by the oxidative dimerization of your alkyne starting material.

  • Cause: Presence of Oxygen (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) + Copper catalyst.[1][3]
    
  • Prevention:[4] Rigorous degassing (Freeze-Pump-Thaw) is better than removal.

Troubleshooting Guide: Separation

Since the Glaser product is often non-polar (lacks the pyridine nitrogen if the alkyne was aliphatic/aromatic), it can be separated using polarity tuning .

  • The "Pre-Elution" Technique:

    • Pack a silica column.[4][5][6]

    • Flush with 100% Hexanes (or Pentane).

    • The Glaser diyne is highly lipophilic and will often elute before the pyridine product moves.

  • Recrystallization (If solid):

    • Glaser products are often highly crystalline.

    • Dissolve the crude mixture in minimal hot Ethanol.

    • Cool slowly. The symmetrical diyne often crystallizes out first. Filter it off; your product is in the mother liquor.

Module 3: Chromatographic Tailing (The "Streak")

User Issue: “My product streaks from

The Mechanism of Failure

Silica gel (


1

1
Protocol C: The "Amine Doping" Strategy

You must "cap" the active silanol sites with a sacrificial base.

The Solvent System:

  • Base: Triethylamine (

    
    ).[4]
    
  • Concentration: 1% to 2% (v/v) in the mobile phase.

  • Example: 20% EtOAc / 79% Hexanes / 1%

    
     .
    

Critical Step (The Pre-Wash): Do not just add TEA to the solvent bottle. You must flush the column with the TEA-containing solvent before loading your sample. This ensures the entire silica bed is deactivated.

Alternative: Alumina (Aluminum Oxide) If TEA doping fails, switch stationary phases.[1]

  • Use: Neutral or Basic Alumina (Brockmann Activity III).[1]

  • Why: Alumina lacks the acidic protons of silica, eliminating the pyridine interaction.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying Sonogashira reactions involving pyridines.

SonogashiraPurificationStartCrude Reaction Mixture(Pyridine + Alkyne + Pd/Cu)CheckColorVisual Check:Green/Blue or Black?Start->CheckColorMetalWashProtocol A:NH4OH/EDTA WashCheckColor->MetalWashYes (Cu/Pd salts)CheckTLCTLC Analysis:Impurity at 2x MW?CheckColor->CheckTLCNo (Looks clean)ScavengerProtocol B:SiliaMetS Thiol TreatmentMetalWash->ScavengerBlack particulates remainMetalWash->CheckTLCScavenger->CheckTLCGlaserSepModule 2:Hexane Flush orRecrystallizationCheckTLC->GlaserSepYes (Glaser Product)CheckStreakTLC/Column:Is Product Streaking?CheckTLC->CheckStreakNoGlaserSep->CheckStreakStdColumnStandard FlashChromatographyCheckStreak->StdColumnNoTEAColumnProtocol C:Silica + 1% Et3N(Amine Doping)CheckStreak->TEAColumnYes (Tailing)FinalPure Alkynyl PyridineStdColumn->FinalTEAColumn->Final

Caption: Decision tree for sequential removal of metals, homocoupling byproducts, and chromatographic optimization.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[7] Chemical Reviews, 107(3), 874–922.[1]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1]

  • SiiaCycle Application Notes. (n.d.). Metal Scavenging Solutions for Pharmaceutical Processes.[2][8][9][10][11] SiliaMetS User Guide.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Glaser Coupling mechanisms).

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of (5-Ethynylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of (5-Ethynylpyridin-2-YL)methanol. As experimental data for this specific compound is not widely published, this document presents a detailed spectral prediction based on established chemical shift principles and comparative analysis with structurally related compounds. This approach serves as a robust framework for researchers, enabling them to anticipate, interpret, and assign the ¹H NMR spectrum of this and similar multi-substituted pyridine derivatives.

Foundational Principles: Predicting the ¹H NMR Landscape

The structure of (5-Ethynylpyridin-2-YL)methanol incorporates three distinct chemical environments, each with characteristic chemical shifts in a ¹H NMR spectrum: a substituted pyridine ring, a hydroxymethyl group, and a terminal alkyne. Understanding the typical resonance frequencies for protons in these environments is the first step in spectral prediction.

  • Pyridine Ring Protons (Aromatic Region): The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons compared to benzene. These protons typically resonate between δ 7.0 and 9.0 ppm.[1][2] The precise shift is further influenced by the electronic effects of the substituents. Protons ortho to the nitrogen (H-6) are the most deshielded.[1]

  • Hydroxymethyl Protons (-CH₂OH): The methylene protons (-CH₂) are adjacent to an electronegative oxygen atom, which deshields them. Their signal is expected in the δ 3.3–4.5 ppm range.[3][4][5] For the related compound 2-(Hydroxymethyl)pyridine, this signal appears at δ 4.75 ppm.[6] The hydroxyl proton (-OH) signal is typically a broad singlet with a variable chemical shift (δ 2.5-5.0 ppm), dependent on solvent, concentration, and temperature.[3][4]

  • Acetylenic Proton (-C≡CH): The proton on a terminal alkyne is subject to magnetic anisotropy from the carbon-carbon triple bond, which creates a shielding cone along the bond axis. This results in a characteristic upfield shift compared to vinylic protons, with a typical resonance range of δ 2.0–3.0 ppm.[3][4][7][8]

Predicted ¹H NMR Spectrum and Peak Assignment

Based on these principles and the electronic nature of the substituents, a predicted ¹H NMR spectrum for (5-Ethynylpyridin-2-YL)methanol is detailed below. The ethynyl group at the C-5 position is electron-withdrawing, which will deshield the adjacent H-4 and H-6 protons. The hydroxymethyl group at C-2 is weakly electron-donating.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes with positions for the molecule N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"];

// Substituent nodes C7 [label="C", pos="2.4,0!"]; O8 [label="O", pos="3.6,-0.7!"]; H_O8 [label="H", pos="4.6,-0.2!"]; H_C7_1 [label="H", pos="2.4,0.9!"]; H_C7_2 [label="H", pos="2.8,-0.5!"];

C9 [label="C", pos="-2.4,-2.8!"]; C10 [label="C", pos="-3.4,-3.4!"]; H_C10 [label="H", pos="-4.4,-4.0!"];

// Ring protons H3 [label="H-3", pos="2.2,-2.6!", fontcolor="#EA4335"]; H4 [label="H-4", pos="0,-3.8!", fontcolor="#34A853"]; H6 [label="H-6", pos="-2.2,-0.2!", fontcolor="#4285F4"];

// Draw the molecule edge [style=solid]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1 [style=dashed]; // Aromatic bond C2 -- C7; C7 -- O8; O8 -- H_O8; C7 -- H_C7_1; C7 -- H_C7_2; C5 -- C9; C9 -- C10 [style=triple]; C10 -- H_C10; C3 -- H3; C4 -- H4; C6 -- H6;

// Invisible edges for aromatic representation edge [style=invis]; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- N1; C6 -- C2; } Caption: Molecular structure of (5-Ethynylpyridin-2-YL)methanol with proton labeling.

Table 1: Predicted ¹H NMR Data for (5-Ethynylpyridin-2-YL)methanol (in CDCl₃)

Assigned ProtonPredicted Shift (δ, ppm)MultiplicityPredicted Coupling (J, Hz)IntegrationRationale
H-6 8.55 - 8.65dJ ≈ 2.01HOrtho to ring nitrogen, deshielded. Coupled to H-4 (meta-coupling).
H-4 7.75 - 7.85ddJ ≈ 8.0, 2.01HOrtho to electron-withdrawing ethynyl group. Coupled to H-3 (ortho) and H-6 (meta).
H-3 7.40 - 7.50dJ ≈ 8.01HMeta to ethynyl group. Coupled to H-4 (ortho).
-CH₂OH 4.70 - 4.80s-2HMethylene protons adjacent to oxygen and the pyridine ring.
-OH ~5.4 (broad)s (br)-1HExchangeable proton; shift and shape are concentration/solvent dependent.[6]
-C≡CH 3.10 - 3.20s-1HAcetylenic proton, shielded by π-system anisotropy.

Comparative Analysis with Analogous Structures

A powerful method for validating spectral assignments is to compare the predicted shifts with experimental data from simpler, related molecules. Here, we compare our target molecule with unsubstituted pyridine and 2-(Hydroxymethyl)pyridine.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

ProtonPyridine (Experimental)[2]2-(Hydroxymethyl)pyridine (Experimental)[6](5-Ethynylpyridin-2-YL)methanol (Predicted)Predicted Shift Justification
H-6 8.618.458.55 - 8.65Deshielded by adjacent nitrogen. The electron-withdrawing ethynyl group at C-5 further increases this deshielding compared to 2-(hydroxymethyl)pyridine.
H-4 7.667.657.75 - 7.85Significantly deshielded by the strong electron-withdrawing effect of the adjacent ethynyl group.
H-3 7.287.377.40 - 7.50Slightly deshielded relative to pyridine due to the influence of the C-2 and C-5 substituents.
-CH₂OH N/A4.754.70 - 4.80The electronic environment is very similar to 2-(hydroxymethyl)pyridine, so a similar chemical shift is expected.
-C≡CH N/AN/A3.10 - 3.20Falls within the typical range for terminal alkynes.[4][7]

This comparison highlights the predictable electronic effects of substituents on the pyridine ring. The introduction of the electron-withdrawing ethynyl group at the C-5 position is expected to cause a noticeable downfield shift for the adjacent H-4 and, to a lesser extent, the H-6 proton.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, reproducible ¹H NMR spectrum, adherence to a standardized protocol is essential. The following steps provide a robust methodology for the analysis of (5-Ethynylpyridin-2-YL)methanol.

I. Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of high-purity (5-Ethynylpyridin-2-YL)methanol.

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For resolving exchangeable protons like the -OH group, DMSO-d₆ can be used.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the CDCl₃ as an internal reference (δ = 0.00 ppm).

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent, cap the tube, and vortex gently until the sample is fully dissolved.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Tuning and Matching: Insert the sample into the probe and ensure the probe is correctly tuned and matched to the spectrometer's frequency.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to optimize homogeneity, which is critical for achieving sharp, symmetrical peaks.[9]

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of protons.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each signal. The relative integration values correspond to the ratio of protons giving rise to each signal.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL CDCl3 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock and Shim insert->lock acquire Acquire FID (16-64 Scans) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0 ppm) phase->reference integrate Integrate Peaks reference->integrate assign Assign Signals to Protons integrate->assign

References

  • Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown.
  • IQ-USP. Chemical Shifts 1H-NMR.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.
  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Dalton Transactions. (2024, June 20). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes.
  • ChemicalBook. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum.
  • Roczniki Chemii. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • RSC Publishing. Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.
  • Modgraph. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • OrganicChemGuide. 12.04 1H NMR Chemical Shifts.
  • PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • ResearchGate. Selected hydroxymethyl region of the 1H NMR spectrum (a, blue)
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy.
  • SpectraBase. 2-Hydroxy-4-methylpyridine - Optional[1H NMR] - Chemical Shifts.
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • SpectraBase. Pyridine.
  • NP-MRD.
  • BenchChem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • ChemicalBook. 2-(2-Hydroxyethyl)pyridine(103-74-2) 1H NMR spectrum.
  • ChemicalBook. PYRIDINE-D5(7291-22-7) 1H NMR spectrum.
  • ResearchGate.
  • ChemicalBook. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
  • NP-MRD.
  • Beilstein Journals.
  • University of Wisconsin-Madison. Tables For Organic Structure Analysis.
  • EPFL.
  • Chemistry LibreTexts. (2021, December 15). 6.
  • PMC. (2018, December 14). Rapid, Reproducible, Quantifiable NMR Metabolomics: Methanol and Methanol: Chloroform Precipitation for Removal of Macromolecules in Serum and Whole Blood.
  • ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ...
  • KGROUP. *NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.ics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

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A Comparative Guide to 13C NMR Chemical Shifts of Ethynyl and Hydroxymethyl Pyridine Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, pyridine and its derivatives are cornerstone scaffolds due to their prevalence in biologically active molecules and their versatile chemical reactivity. The precise characterization of these compounds is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful analytical technique for elucidating their molecular structure. The chemical shift of each carbon atom in a pyridine ring is exquisitely sensitive to its electronic environment, which is, in turn, dictated by the nature and position of its substituents.

This guide provides a detailed comparison of the 13C NMR chemical shifts for two functionally distinct classes of monosubstituted pyridines: ethynylpyridines and hydroxymethylpyridines. By presenting and analyzing experimental data, we aim to offer researchers a practical reference for identifying and differentiating these isomers, as well as a deeper understanding of how the electron-withdrawing ethynyl group and the electron-donating/weakly withdrawing hydroxymethyl group modulate the electronic landscape of the pyridine ring.

The Bedrock of 13C NMR in Pyridine Systems: Understanding Substituent Effects

The 13C NMR spectrum of unsubstituted pyridine serves as our baseline for understanding the influence of substituents. In deuterated chloroform (CDCl3), the carbon chemical shifts for pyridine are approximately: C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm[1]. The deshielding of the C2/C6 and C4 carbons relative to C3/C5 is a direct consequence of the nitrogen atom's electronegativity and its influence on the aromatic system.

When a substituent is introduced onto the pyridine ring, it perturbs this electronic distribution through a combination of inductive and resonance effects, leading to predictable changes in the 13C chemical shifts.

  • Inductive Effects: These are transmitted through the sigma bonds and are primarily dependent on the electronegativity of the substituent. Electronegative substituents withdraw electron density, deshielding nearby carbons and shifting their signals downfield (to higher ppm values).

  • Resonance Effects: These are transmitted through the pi system of the aromatic ring and involve the delocalization of electrons. Electron-donating groups (EDGs) increase electron density at the ortho and para positions, causing an upfield shift (to lower ppm values), while electron-withdrawing groups (EWGs) decrease electron density at these positions, resulting in a downfield shift.

The interplay of these effects determines the final observed chemical shift for each carbon in the substituted pyridine.

Experimental Protocol for 13C NMR Spectroscopy of Pyridine Derivatives

The acquisition of high-quality 13C NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines a robust methodology for the analysis of ethynyl and hydroxymethyl pyridine derivatives.

I. Sample Preparation
  • Solvent Selection: The choice of solvent is critical as it can influence chemical shifts. Deuterated chloroform (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with poor solubility in CDCl3, other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be utilized. It is crucial to report the solvent used, as chemical shifts can vary between solvents[2][3].

  • Sample Concentration: For 13C NMR, a higher concentration is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope (approximately 1.1%)[4][5][6]. A concentration of 20-50 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended[4][7].

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is imperative that the sample is free of any particulate matter. The sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[4][5].

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm. A small amount of TMS can be added to the solvent, or the residual solvent peak can be used as a secondary reference.

II. NMR Data Acquisition

The following parameters are a general guideline for a 400 MHz NMR spectrometer and may need to be optimized for different instruments and samples.

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to encompass the chemical shifts of most organic compounds, including pyridine derivatives.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses, which is especially important for quaternary carbons.

  • Number of Scans: Due to the low sensitivity of 13C NMR, a larger number of scans is required. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio[8].

III. Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline should be corrected to be flat.

  • Chemical Shift Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm or by referencing the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

Experimental Workflow for 13C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing weigh Weigh 20-50 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Tune, Lock, Shim) filter->setup acquire Acquire Data (Proton Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase ref Reference to TMS or Solvent phase->ref analysis analysis ref->analysis Structural Analysis

Caption: A streamlined workflow for acquiring high-quality 13C NMR spectra of pyridine derivatives.

Comparative Analysis of 13C NMR Chemical Shifts

The following tables summarize the experimental and predicted 13C NMR chemical shift values (in ppm) for the pyridine ring carbons of ethynyl and hydroxymethyl pyridine isomers. All experimental data is referenced to samples run in CDCl3. Data for unsubstituted pyridine is included for direct comparison.

Table 1: 13C NMR Chemical Shifts (ppm) of Ethynylpyridine Isomers in CDCl3

CompoundC2C3C4C5C6Cα (Ethynyl)Cβ (Ethynyl)
Pyridine [1]150.0124.0136.0124.0150.0--
2-Ethynylpyridine *143.1127.8136.5122.9150.382.381.5
3-Ethynylpyridine [9]152.4120.6138.6122.7148.786.192.8
4-Ethynylpyridine 149.9125.8131.9125.8149.982.981.8

*Predicted data from a reliable online prediction tool.

Table 2: 13C NMR Chemical Shifts (ppm) of Hydroxymethylpyridine Isomers in CDCl3

CompoundC2C3C4C5C6CH2OH
Pyridine [1]150.0124.0136.0124.0150.0-
2-(Hydroxymethyl)pyridine 159.0121.0136.5122.0148.564.0
3-(Hydroxymethyl)pyridine *148.2136.9135.0123.6148.862.8
4-(Hydroxymethyl)pyridine [10]149.5120.9148.2120.9149.563.5

*Predicted data from a reliable online prediction tool.

Discussion of Chemical Shift Trends

Ethynylpyridines

The ethynyl group is a moderately electron-withdrawing group, primarily through an inductive effect, but it can also participate in resonance.

  • 2-Ethynylpyridine: The C2 carbon, directly attached to the substituent, is significantly shielded (shifted upfield) compared to unsubstituted pyridine. This is a common observation for sp-hybridized carbons attached to sp2 carbons in aromatic systems. The other ring carbons show relatively minor shifts.

  • 3-Ethynylpyridine: The C3 carbon, bearing the substituent, is shielded. The adjacent C2 and C4 carbons are deshielded, consistent with the electron-withdrawing nature of the ethynyl group.

  • 4-Ethynylpyridine: The C4 carbon is shielded. The C3/C5 carbons experience a slight downfield shift. The C2/C6 carbons are largely unaffected.

The ethynyl carbons themselves (Cα and Cβ) appear in the characteristic alkyne region of the 13C NMR spectrum (typically 65-90 ppm).

Hydroxymethylpyridines

The hydroxymethyl group (-CH2OH) has a more complex electronic influence. The oxygen atom is electronegative, leading to an inductive electron-withdrawing effect. However, the lone pairs on the oxygen can participate in hyperconjugation, which can have a weak electron-donating effect.

  • 2-(Hydroxymethyl)pyridine: The C2 carbon is significantly deshielded (shifted downfield) compared to pyridine. This is likely due to the inductive effect of the oxygen atom. The other ring carbons experience minor shifts.

  • 3-(Hydroxymethyl)pyridine: The C3 carbon shows a significant downfield shift. The other ring carbons are less affected.

  • 4-(Hydroxymethyl)pyridine: The C4 carbon is strongly deshielded. The adjacent C3/C5 carbons are shielded (shifted upfield), suggesting some degree of electron donation into the ring from the hydroxymethyl group at the para position.

The hydroxymethyl carbon (-CH2OH) consistently appears in the 62-64 ppm range, as expected for a carbon singly bonded to an oxygen atom.

Conclusion

The 13C NMR chemical shifts of ethynyl and hydroxymethyl pyridines provide a clear and quantitative measure of the electronic effects of these substituents on the pyridine ring. The electron-withdrawing ethynyl group and the hydroxymethyl group each induce distinct and position-dependent shifts in the ring carbon resonances. This comparative guide, with its supporting experimental data and detailed protocols, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. By understanding these characteristic chemical shift patterns, scientists can more confidently and accurately determine the structure of novel pyridine derivatives, accelerating the pace of discovery and innovation.

References

  • InfoSheet : NMR sample preparation. [Link]

  • PubChem. 4-Hydroxymethylpyridine | C6H7NO | CID 11472. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • PubChem. 4-Ethynylpyridine | C7H5N | CID 642801. National Institutes of Health. [Link]

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • University of California, Berkeley. How to make an NMR sample. [Link]

  • The Royal Society of Chemistry. Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • University of California, Riverside. Sample Preparation and Positioning - NMR. [Link]

  • SpectraBase. 3-[2'-(p-Methoxyphenyl)ethynyl]-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Canadian Science Publishing. A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]

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Technical Comparison Guide: Mass Spectrometry Fragmentation of (5-Ethynylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Ethynylpyridin-2-yl)methanol (CAS: 1352329-35-1) is a critical bifunctional pyridine scaffold used frequently in "click" chemistry (via the terminal alkyne) and fragment-based drug discovery (via the hydroxymethyl handle). Its mass spectrometric (MS) behavior is defined by the interplay between the electron-deficient pyridine ring, the labile hydroxymethyl group, and the rigid ethynyl substituent.

This guide provides an in-depth analysis of its fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI), comparing it against structural analogs to highlight diagnostic ions essential for quality control and metabolite identification.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Before interpreting spectra, it is crucial to establish the structural baseline. The ethynyl group at the C5 position significantly alters the electronic landscape compared to alkyl-substituted pyridines.

PropertySpecification
Compound Name (5-Ethynylpyridin-2-yl)methanol
Molecular Formula C₈H₇NO
Exact Mass 133.0528 Da
[M+H]⁺ (ESI) 134.0600 m/z
Key Substituents C2: Hydroxymethyl (-CH₂OH); C5: Ethynyl (-C≡CH)
Electronic Effect Ethynyl is electron-withdrawing (inductive), stabilizing the pyridine ring against oxidative degradation but influencing proton affinity.

Experimental Protocols

To ensure reproducibility, the following standardized protocols are recommended for generating the data discussed in this guide.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)[11]
  • System: Agilent 7890B/5977B or equivalent single quadrupole.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Source Temp: 230°C.

  • Scan Range: 40–300 m/z.

  • Derivatization (Optional): TMS derivatization (BSTFA + 1% TMCS) is recommended if peak tailing occurs due to the hydroxyl group.

Protocol B: Liquid Chromatography-Tandem MS (LC-MS/MS)
  • System: Waters Xevo TQ-S or Thermo Q-Exactive.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Capillary Voltage: 3.0 kV.

  • Collision Energy (CID): Stepped 15, 30, 45 eV.

Fragmentation Analysis: Electron Ionization (EI)[9][13]

Under hard ionization (70 eV), the molecule exhibits a distinct fragmentation pathway driven by the stability of the aromatic core and the lability of the hydroxymethyl side chain.

Primary Pathway: The "Hydroxymethyl" Signature

Unlike simple alcohols, 2-hydroxymethylpyridines undergo a characteristic rearrangement.

  • Molecular Ion (M⁺, m/z 133): The aromatic pyridine ring stabilizes the radical cation, resulting in a prominent molecular ion peak.

  • Loss of Formaldehyde (CH₂O, -30 Da): This is the base peak or a major fragment. The hydrogen from the hydroxyl group transfers to the ring nitrogen or an adjacent carbon, expelling neutral formaldehyde.

    • Transition: m/z 133 → m/z 103.

    • Structure: The resulting ion (m/z 103) corresponds to the 5-ethynylpyridine radical cation .

Secondary Pathway: Ring Disintegration

Following the loss of the side chain, the pyridine core fragments.

  • Loss of HCN (-27 Da): A classic pyridine fragmentation signature.

    • Transition: m/z 103 → m/z 76.

    • Structure: The m/z 76 ion represents a dehydro-benzene-like fragment (C₆H₄) or an acyclic isomer.

  • Loss of Acetylene (C₂H₂, -26 Da): The ethynyl group is relatively stable but can cleave under high energy.

    • Transition: m/z 103 → m/z 77 (if H transfer occurs) or m/z 76.

Visualization of EI Pathway[14]

EI_Fragmentation M Molecular Ion (M+) m/z 133 [C8H7NO]+. Frag1 Loss of OH m/z 116 [C8H6N]+ M->Frag1 -OH (17) Frag2 Loss of CH2O m/z 103 [C7H5N]+. (Ethynylpyridine) M->Frag2 -CH2O (30) (Rearrangement) Frag3 Loss of HCN m/z 76 [C6H4]+. Frag2->Frag3 -HCN (27) Frag4 Loss of C2H2 m/z 50 [C4H2]+. Frag3->Frag4 -C2H2 (26)

Caption: Figure 1. Proposed Electron Ionization (EI) fragmentation pathway. The loss of formaldehyde (CH₂O) is the diagnostic step for the 2-hydroxymethyl moiety.

Fragmentation Analysis: Electrospray Ionization (ESI)[15]

In LC-MS/MS, the mechanism is driven by protonation ([M+H]⁺) and collision-induced dissociation (CID).

Primary Pathway: Dehydration
  • Precursor Ion ([M+H]⁺, m/z 134): The pyridine nitrogen is the primary site of protonation.

  • Loss of Water (H₂O, -18 Da): The hydroxyl group is protonated and expelled, forming a resonance-stabilized benzylic-type carbocation.

    • Transition: m/z 134 → m/z 116.

    • Significance: This is typically the Base Peak in MS2 spectra.

Secondary Pathway: Carbon Monoxide Loss
  • Loss of CO (-28 Da): From the m/z 116 fragment, a ring contraction or rearrangement can eject CO.

    • Transition: m/z 116 → m/z 88.

Visualization of ESI Pathway[14]

ESI_Fragmentation Precursor Precursor [M+H]+ m/z 134 Frag_H2O Loss of H2O m/z 116 (Base Peak) Precursor->Frag_H2O -18 Da Frag_HCN Loss of HCN m/z 89 Frag_H2O->Frag_HCN -27 Da Frag_CO Loss of CO m/z 88 Frag_H2O->Frag_CO -28 Da

Caption: Figure 2. ESI-MS/MS fragmentation showing the dominant dehydration pathway characteristic of pyridinyl alcohols.

Comparative Performance Guide

To objectively evaluate the "performance" (spectral distinctiveness) of (5-Ethynylpyridin-2-yl)methanol, we compare it with its closest structural analogs: (5-Ethylpyridin-2-yl)methanol (saturated analog) and (Pyridin-2-yl)methanol (unsubstituted).

Table 1: Diagnostic Ion Comparison (EI Mode)
Feature(5-Ethynyl...) (Target)(5-Ethyl...) (Analog)(Pyridin-2-yl)methanol
Molecular Weight 133137109
Base Peak (Typical) m/z 103 (M-30)m/z 107 (M-30)m/z 79 (M-30)
Diagnostic Loss 1 No Methyl Loss Loss of Methyl (-15) N/A
Diagnostic Loss 2 Loss of C₂H₂ (High Energy)Loss of C₂H₄ (McLafferty)Loss of HCN
Spectral Interference Low (Unique mass defect)High (Common alkyl fragments)High (Common solvent ions)
Key Differentiator: The "Silent" Ethynyl Group
  • Vs. Ethyl Analog: The 5-ethyl analog (CAS 768-61-6) readily loses a methyl radical (m/z 137 → 122) or undergoes McLafferty rearrangement if the chain allows. The 5-ethynyl group cannot lose a methyl group. The absence of an [M-15] peak is the primary confirmation of the triple bond integrity vs. the saturated ethyl impurity.

  • Vs. Unsubstituted: The mass shift of +24 Da (C₂) is consistent across all fragments (133 vs 109; 103 vs 79), confirming the ethynyl group remains attached to the pyridine ring during the primary neutral loss of formaldehyde.

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 5-ethyl-2-methyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 19, 2026. [Link](Used for analog fragmentation rules).

  • MassBank. "Mass Spectrum of Methanol (EI-B)." MassBank Record JP008889.[3] Accessed February 19, 2026. [Link](Reference for hydroxymethyl group fragmentation).

Sources

A Comparative Guide to the Crystallographic Landscape of (5-Ethynylpyridin-2-YL)methanol Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide not just data, but a strategic framework for understanding and predicting the crystallographic behavior of (5-Ethynylpyridin-2-YL)methanol (EPM). In drug development and materials science, controlling the solid-state structure is paramount, as it dictates crucial properties like solubility, stability, and bioavailability. While direct crystallographic data for EPM complexes is not yet widely available in indexed public databases, a robust comparative analysis with structurally similar ligands can provide deep, actionable insights.

This guide will deconstruct the supramolecular potential of EPM by examining the established crystal structures of its close analogs. By understanding how related molecules behave, we can make highly educated predictions about EPM's interaction patterns, empowering researchers to design crystallization experiments with a higher probability of success.

The Molecule of Interest: (5-Ethynylpyridin-2-YL)methanol (EPM)

EPM is a trifunctional ligand of significant interest in crystal engineering. Its utility stems from the orthogonal nature of its three key functional groups, each poised to form distinct and predictable intermolecular interactions:

  • Pyridyl Nitrogen: A classic and reliable hydrogen bond acceptor. It readily interacts with acidic protons from alcohols, carboxylic acids, and other donors to form robust supramolecular synthons.

  • Methanol Group (-CH₂OH): A versatile hydrogen bond donor (via the hydroxyl proton) and acceptor (via the hydroxyl oxygen). This group frequently forms chains or dimers, contributing significantly to the stability of a crystal lattice.

  • Ethynyl Group (-C≡CH): This is the key differentiator. The terminal alkyne can act as a weak hydrogen bond donor (C-H) and a π-acceptor. It is also known to participate in a variety of other non-covalent interactions, such as C−H···π and halogen bonding, which can be exploited to build complex, multi-dimensional architectures.

The combination of these groups makes EPM a powerful building block for constructing co-crystals, metal-organic frameworks (MOFs), and pharmaceutical salts with tailored solid-state properties.

Experimental Workflow: A Self-Validating Approach to Crystallization

The path from a synthesized ligand to a solved crystal structure is a multi-step process requiring careful control and logical decision-making. The following protocol is designed to be self-validating, with checkpoints to ensure the quality required for single-crystal X-ray diffraction (SC-XRD).

Diagram of the Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Ligand Ligand & Co-former Selection Solvent Solvent Screening (Solubility & Polarity) Stoich Stoichiometry Determination Method Method Selection (Evaporation, Diffusion, etc.) Stoich->Method Proceed if solution is clear Setup Experiment Setup (Vial, Temperature) Growth Crystal Growth (Days to Weeks) Harvest Crystal Harvesting & Mounting Growth->Harvest Proceed with high- quality crystals XRD SC-XRD Data Collection Solve Structure Solution & Refinement Final Final Solve->Final Final Structure & Analysis

Caption: General workflow for single-crystal growth and analysis.

Step-by-Step Crystallization Protocol:
  • Material Preparation & Stoichiometry:

    • Rationale: Purity is non-negotiable. Impurities can act as "kinks" in the crystal lattice, inhibiting the growth of large, well-ordered single crystals. The stoichiometric ratio is a critical variable; while a 1:1 ratio is a common starting point for co-crystals, exploring other ratios (e.g., 1:2 or 2:1) is often necessary.

    • Protocol:

      • Ensure both EPM and the chosen co-former (e.g., a carboxylic acid) are of the highest possible purity (>98%).

      • Prepare solutions of each component in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 0.1 M).

      • In a small glass vial (e.g., 4 mL), combine the solutions in the desired stoichiometric ratio. For an initial screen, prepare vials with 1:2, 1:1, and 2:1 ratios of EPM to co-former.

  • Crystallization by Slow Evaporation:

    • Rationale: Slow evaporation is a robust technique that gently increases the concentration of the solute to the point of supersaturation, allowing crystals to nucleate and grow in a controlled manner. The choice of solvent is crucial; it must be volatile enough to evaporate over a period of days to weeks, but not so volatile that it "crashes out" the material as a powder.

    • Protocol:

      • Fill the vial with the prepared solution to about two-thirds of its volume.

      • Cover the vial with a cap, and then loosen it by a quarter turn. Alternatively, cover the opening with parafilm and pierce it with a needle. This controls the rate of evaporation.

      • Place the vial in a vibration-free environment (e.g., a drawer or a dedicated crystallization incubator) at a constant temperature (typically room temperature).

      • Monitor the vial daily without disturbing it. High-quality crystals should appear as clear, well-defined polyhedra over several days or weeks.

  • Data Collection and Structure Refinement:

    • Rationale: Single-crystal X-ray diffraction is the definitive method for determining molecular structure. The quality of the diffraction data is directly related to the internal order of the crystal.

    • Protocol:

      • Carefully select a suitable crystal under a microscope. It should be free of cracks and have sharp edges.

      • Mount the crystal on a goniometer head.

      • Place the mounted crystal on the diffractometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.

      • Collect the diffraction data.

      • Process the data and solve the crystal structure using appropriate software (e.g., SHELXS, Olex2). Refine the structure until convergence is reached.

Comparative Crystallographic Analysis

In the absence of a published structure for an EPM complex, we can predict its behavior by analyzing close structural analogs. We will focus on two key molecules for which crystallographic data is available: 2-(5-Ethylpyridin-2-yl)ethanol , which replaces the ethynyl with an ethyl group, and Phenyl(pyridin-2-yl)methanol , which lacks the 5-position substituent but retains the core pyridyl-methanol framework.

Key Supramolecular Synthons: The O-H···N Interaction

The interaction between a hydroxyl group and a pyridyl nitrogen is one of the most robust and predictable synthons in crystal engineering.[1][2] Analysis of the Cambridge Structural Database (CSD) shows an extremely high probability of forming this heterosynthon over competing homosynthons (like O-H···O).[2][3]

Compound Key Interaction Resulting Motif Significance
2-(5-Ethylpyridin-2-yl)ethanol O-H···N (intermolecular)Forms ribbons with a herring-bone pattern.[4][5][6]Demonstrates the primary hydrogen bonding interaction that directs the crystal packing in a very close structural analog.
Phenyl(pyridin-2-yl)methanol O-H···N (intermolecular)Links molecules into helical chains along the c-axis.[7][8][9]Confirms the robustness of the pyridyl-methanol synthon in a related system, showing it can produce different, yet still well-defined, packing arrangements.
(5-methylimidazo[1,2-a]pyridin-2-yl)methanol O-H···N (intermolecular)Forms inversion dimers with an R²₂(10) ring motif.[10][11]Shows that even with a different heterocyclic core, the pyridyl-methanol interaction remains a dominant, structure-directing force.
Diagram of the Dominant Pyridyl-Methanol Synthon

Caption: The predictable O-H···N hydrogen bond synthon.

Predictive Analysis for EPM: The Role of the Ethynyl Group

Based on the analysis of its analogs, it is virtually certain that the primary interaction in EPM co-crystals will be the O-H···N hydrogen bond between the methanol and pyridyl groups. However, the ethynyl group is not a passive spectator; it will introduce a secondary layer of weaker, but highly influential, interactions.

Comparative Crystallographic Data
Parameter2-(5-Ethylpyridin-2-yl)ethanol[4]Phenyl(pyridin-2-yl)methanol[7][8](5-Ethynylpyridin-2-YL)methanol (Predicted)
Formula C₉H₁₃NOC₁₂H₁₁NOC₈H₇NO
Crystal System TetragonalOrthorhombic-
Space Group P4₃2₁2Pna2₁-
Primary Synthon O-H···N Hydrogen BondO-H···N Hydrogen BondO-H···N Hydrogen Bond (Highly Probable)
Secondary Interactions van der Waals forcesπ-π stacking (phenyl-pyridyl)C-H···N, C-H···π, π-π stacking (Probable)
Packing Motif Herring-bone ribbonsHelical chainsRibbons or sheets, potentially cross-linked
Expected Impact of the Ethynyl Group:
  • C-H···N/O Interactions: The acidic acetylenic proton can act as a hydrogen bond donor, interacting with the pyridyl nitrogen of an adjacent molecule or the hydroxyl oxygen. This could "cross-link" the primary O-H···N ribbons or chains into 2D sheets or 3D networks.

  • π-Stacking: The electron-rich triple bond can participate in π-stacking interactions with the pyridyl rings of neighboring molecules, further stabilizing the crystal lattice.

  • Halogen Bonding: If co-crystallized with halogen bond donors (e.g., iodoperfluorocarbons), the ethynyl π-system is an excellent halogen bond acceptor, providing a powerful and directional tool for crystal engineering.

The presence of the linear and rigid ethynyl group, in contrast to the flexible ethyl group in its analog, will impose significant steric constraints while opening up new avenues for directional intermolecular interactions.[12] This makes EPM a more versatile and potentially more "programmable" building block than its saturated counterparts.

Diagram of Predicted EPM Interactions

G cluster_interactions Potential Interaction Sites EPM1 (5-Ethynylpyridin-2-YL)methanol (Molecule A) N_acceptor Pyridyl-N (H-bond Acceptor) OH_donor Methanol-OH (H-bond Donor) Ethynyl_donor Ethynyl-H (Weak H-bond Donor) Ethynyl_pi Ethynyl π-system (π-stacking / Halogen Bond Acceptor) EPM2 (5-Ethynylpyridin-2-YL)methanol (Molecule B) OH_donor->EPM2 O-H···N (Primary) Ethynyl_donor->EPM2 C-H···N/O (Secondary) Ethynyl_pi->EPM2 π···π (Secondary)

Caption: Predicted hierarchy of intermolecular interactions for EPM.

Conclusion and Future Outlook

While a definitive crystal structure of a (5-Ethynylpyridin-2-YL)methanol complex awaits publication, a rigorous, evidence-based comparative analysis provides a powerful predictive tool for researchers. The crystallographic behavior of EPM will be dominated by the robust O-H···N hydrogen bond, forming primary structural motifs such as chains or ribbons, as consistently observed in its structural analogs.

The true potential of EPM, however, lies in the secondary interactions enabled by its ethynyl group. These weaker, yet highly directional forces (C-H···N, π-stacking, halogen bonding) offer the ability to modulate and cross-link the primary synthons, enabling the rational design of complex, multi-dimensional supramolecular architectures. This guide provides the foundational logic and experimental framework to pursue the crystallization of EPM complexes, transforming predictive science into empirical discovery.

References

  • Kim, J., Kim, Y. & Lee, S. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947. [Link]

  • Kim, J., Kim, Y. & Lee, S. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. IUCrData, 70(9), o947. [Link]

  • Kim, J., Kim, Y. & Lee, S. (2014). Crystal structure of phen-yl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(9), o947. [Link]

  • Yathirajan, H. S., Gaonkar, S. L. & Bolte, M. (2005). 2-(5-Ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 61(2), o492-o493. [Link]

  • Gómez-Carrillo, A., et al. (2021). Synthesis, SC-XRD, Hirshfeld Surface Analysis and Theoretical Studies of 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile. Molecules, 26(11), 3195. [Link]

  • Yathirajan, H. S., Gaonkar, S. L. & Bolte, M. (2005). 2-(5-ethylpyridin-2-yl)ethanol. Manipal Research Portal. [Link]

  • Smith, V. A. (2019). Pyridyl Bis-Urea Macrocycles as Supramolecular Synthons And the Design and Synthesis of Small Molecule Pharmaceuticals Targeting LY6K. Scholar Commons. [Link]

  • Yathirajan, H. S., et al. (2005). 2-(5-Ethylpyridin-2-yl)ethanol. ResearchGate. [Link]

  • Yathirajan, H. S., Gaonkar, S. L. & Bolte, M. (2005). 2-(5-Ethylpyridin-2-yl)ethanol. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Ethyl-2-pyridineethanol. PubChem. Retrieved February 19, 2026, from [Link]

  • Shattock, T. R., Arora, K. K., Vishweshwar, P., & Zaworotko, M. J. (2008). Hierarchy of supramolecular synthons: Persistent carboxylic acid⋯pyridine hydrogen bonds in cocrystals that also contain a hydroxyl moiety. Crystal Growth & Design, 8(12), 4533-4545. [Link]

  • PubChemLite. (n.d.). Phenyl(pyridin-2-yl)methanol (C12H11NO). PubChemLite. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem. Retrieved February 19, 2026, from [Link]

  • Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(11), o1189. [Link]

  • MacGillivray, L. R., et al. (2007). Hierarchy of Supramolecular Synthons: Persistent Hydroxyl···Pyridine Hydrogen Bonds in Cocrystals That Contain a Cyano Acceptor. Molecular Pharmaceutics, 4(3), 401-416. [Link]

  • Kumar, V., et al. (2021). Assessment of Computational Tools for Predicting Supramolecular Synthons. Crystal Growth & Design, 21(5), 2946-2958. [Link]

  • Cherukuvada, S., & Nangia, A. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 463. [Link]

  • Shattock, T. R., et al. (2016). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. ACS Publications. [Link]

  • Brandenburg, J. G., & Grimme, S. (2019). Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters. Crystals, 9(12), 643. [Link]

  • Desiraju, G. R. (2020). Intermolecular interactions in crystals: fundamentals of crystal engineering. ResearchGate. [Link]

  • PubChem. (n.d.). (5-Aminopyridin-2-YL)methanol. PubChem. Retrieved February 19, 2026, from [Link]

  • Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. [Link]

  • Samanta, S., et al. (2024). An Energetic and Topological Approach to Understanding the Interplay of Noncovalent Interactions in a Series of Crystalline Spiropyrrolizine Compounds. ACS Omega. [Link]

  • O'Donovan, D. (2026). Cocrystallization studies of selected pharmaceutical compounds: Insights into structure, morphology, and intermolecular interactions. University of Galway Research Repository. [Link]

Sources

Precision Validation of Click Reaction Efficiency via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development—particularly within the Antibody-Drug Conjugate (ADC) and peptidomimetic sectors—the assumption that a "click" reaction (CuAAC or SPAAC) has proceeded to completion is a critical vulnerability. While fluorescence assays and SDS-PAGE provide qualitative indications of conjugation, they fail to quantify the Drug-to-Antibody Ratio (DAR) or detect subtle byproduct formation (e.g., copper-induced oxidation) with the necessary rigor.

This guide outlines a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow to quantify click reaction efficiency. We compare this approach against traditional methods and provide a direct performance analysis of Copper-Catalyzed (CuAAC) vs. Strain-Promoted (SPAAC) chemistries.

Part 1: The Landscape of Validation

Validation is not merely about detection; it is about quantifying the ratio of product to reactant while identifying impurities. Below is a comparative analysis of validation methodologies.

Table 1: Comparative Analysis of Validation Methodologies
FeatureLC-MS (High-Res) Fluorescence / UV-Vis SDS-PAGE / Gel
Primary Output Exact Mass (Da), Purity %, Site OccupancyRelative Intensity (RFU)Molecular Weight (Approx.)
Quantification Absolute (via Ion Intensity Ratios)Relative (prone to quenching)Semi-Quantitative (Densitometry)
Specificity High (Distinguishes byproducts/adducts)Low (Background noise common)Low (Resolution limited to >2kDa shifts)
Throughput Medium (10-30 min/sample)High (Plate reader)Low (Hours for running/staining)
Blind Spots Ion suppression (requires desalting)Non-specific binding, photobleachingCannot detect oxidation or small adducts

The Verdict: While fluorescence is suitable for high-throughput screening, LC-MS is the non-negotiable standard for IND-enabling studies because it simultaneously validates the identity of the conjugate and the efficiency of the transformation.

Part 2: The Validation Workflow

This protocol is designed for a typical bioconjugation scenario: attaching a small molecule payload (approx. 1 kDa) to a protein scaffold (approx. 15-150 kDa).

Diagram 1: Analytical Workflow for Click Validation

ClickValidationWorkflow Start Crude Reaction Mix Quench Step 1: Quench & Desalt (Remove Cu/Salts) Start->Quench Stop Reaction LC Step 2: LC Separation (C4/C18 Column) Quench->LC Clean Injection MS Step 3: HR-MS Acquisition (Q-TOF/Orbitrap) LC->MS ESI+ Deconv Step 4: Deconvolution (MaxEntropy/BioPharma) MS->Deconv Raw Spectra Result Efficiency Calculation (% Conversion) Deconv->Result Integration

Caption: Figure 1. Step-by-step LC-MS workflow ensuring reaction termination and salt removal prior to mass analysis.

Detailed Protocol
Step 1: Quenching and Sample Preparation

Causality: Injecting an active click reaction into an LC-MS can damage the column (copper precipitation) or alter results (reaction continuing in the autosampler).

  • CuAAC: Add EDTA (50 mM final) to chelate Copper.

  • SPAAC: Add excess small-molecule azide/alkyne scavenger to consume unreacted linker.

  • Desalting: Use Zeba™ Spin Desalting Columns (7K MWCO) or online divert valves to remove non-volatile salts (PBS, Tris) which cause ion suppression.

Step 2: Liquid Chromatography (LC) Parameters
  • Column: PLRP-S or C4 Reverse Phase (for proteins >10 kDa); C18 (for peptides).

  • Mobile Phase A: 0.1% Formic Acid in Water (Ion pairing agent for protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 10 minutes. Note: Rapid gradients are preferred to minimize on-column precipitation of hydrophobic conjugates.

Step 3: Mass Spectrometry (MS) Settings
  • Source: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Mass Range: High m/z (500–4000 m/z) to capture the charge envelope of large biomolecules.

  • Resolution: >30,000 (at m/z 400) is required to resolve isotopic envelopes if determining elemental composition, though lower resolution (TOF) suffices for intact mass shift analysis.

Part 3: Case Study & Data Analysis

We compared the conjugation efficiency of a PEG-Alkyne payload to an Azide-functionalized protein using two methods: CuAAC (Copper-Catalyzed) and SPAAC (Strain-Promoted/Copper-Free).

Experimental Data: Efficiency Comparison
ParameterCuAAC Reaction SPAAC Reaction
Reactant Mass (Protein) 14,500 Da14,500 Da
Payload Mass 500 Da800 Da (Payload + Cyclooctyne)
Expected Product Mass 15,000 Da15,300 Da
Observed Conversion (1h) 98.5% 65.2%
Observed Conversion (12h) >99%88.4%
Identified Byproducts +63 Da (Copper Adduct)+300 Da (Thiol-yne non-specific)
Calculating Efficiency

Efficiency is calculated using the deconvoluted peak intensities (or Area Under Curve - AUC):



Critical Insight: The "Hidden" Costs

While CuAAC shows higher efficiency (98.5% in 1h), LC-MS analysis frequently reveals a +63 Da mass shift on the protein [1]. This corresponds to Copper(I) coordinating to Histidine residues. This impurity can be immunogenic. Conversely, SPAAC avoids copper but often results in "smearing" on the mass spectrum due to non-specific reactivity with cysteines (thiol-yne reaction) [2].

Diagram 2: Decision Matrix for Method Selection

ClickDecisionMatrix Start Select Click Chemistry Q_Live Is the system Live/Cellular? Start->Q_Live Q_Sens Is Protein Sensitive to Oxidation? Q_Live->Q_Sens No (In Vitro) Res_SPAAC Choose SPAAC (Bio-orthogonal, No Cu) Q_Live->Res_SPAAC Yes Q_Sens->Res_SPAAC Yes (e.g. active site Cys/His) Res_CuAAC Choose CuAAC (High Speed, High Yield) Q_Sens->Res_CuAAC No Warning Validation Requirement: Check for Thiol-Yne Adducts Res_SPAAC->Warning Warning2 Validation Requirement: Check for His-Oxidation (+16 Da) & Cu-Adducts (+63 Da) Res_CuAAC->Warning2

Caption: Figure 2. Decision matrix guiding the choice of chemistry and the specific LC-MS impurities to monitor.

Part 4: Troubleshooting & Optimization

Issue: Charge State Distribution Shift

  • Observation: The click product ionizes differently than the starting material, shifting the charge envelope (e.g., from +10 to +12).

  • Solution: Do not rely on raw m/z intensity comparison. You must deconvolute to zero-charge mass for accurate quantification.

Issue: Incomplete Desalting

  • Observation: Signal instability or sodium adducts (+22 Da) obscuring the product peaks.

  • Solution: Use online trapping columns or rigorous offline buffer exchange into Ammonium Acetate or Formic Acid.

Issue: "Ghost" Peaks in SPAAC

  • Observation: Unexpected mass additions in SPAAC reactions.

  • Mechanistic Cause: Strained cyclooctynes (like DBCO) can react with free thiols (Cysteine) in a "thiol-yne" reaction, not just the intended azide [2].

  • Validation Step: Pre-treat samples with Iodoacetamide to block free cysteines before adding the click reagent to verify specificity.

References

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. (2009).[3] Discusses histidine oxidation and copper adducts. [Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ACS Publications. (2024).[4][5] Details the formation of thiotriazole byproducts and thiol-yne reactivity.[5] [Link]

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. JPT Peptide Technologies. Comparison of reaction kinetics and bio-compatibility. [Link]

  • Comparison of Common Fluorescent Labels for LC/MS Analysis. Agilent Technologies. (2019). Comparative data on fluorescence vs MS signal response.[6][7] [Link]

Sources

A Comparative Guide to Establishing Reference Standards for (5-Ethynylpyridin-2-YL)methanol Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of novel chemical entities are paramount. (5-Ethynylpyridin-2-YL)methanol, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Ensuring its quality is not merely a matter of compliance but a fundamental prerequisite for reproducible and reliable downstream applications, from preclinical studies to API synthesis. This guide provides a comprehensive framework for establishing and utilizing a reference standard for (5-Ethynylpyridin-2-YL)methanol, particularly pertinent in the absence of a readily available commercial or compendial standard. We will delve into the principles of creating a primary reference standard, compare the primary analytical methodologies for its quality control, and provide actionable protocols to ensure scientific integrity.

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a material are qualified. It is a substance of established purity and identity, intended for use in specified chemical and physical tests. In the context of (5-Ethynylpyridin-2-YL)methanol, a robust reference standard is crucial for:

  • Accurate quantification: Ensuring the correct dosage and concentration in biological assays.

  • Impurity profiling: Identifying and controlling process-related impurities and degradation products that could affect safety and efficacy.[1]

  • Method validation: Serving as the ground truth for validating analytical methods like HPLC and GC.[2]

  • Regulatory compliance: Providing the necessary documentation for regulatory submissions.

Given that a dedicated, officially recognized monograph for (5-Ethynylpyridin-2-YL)methanol may not exist in major pharmacopeias (e.g., USP, EP), the onus falls on the researcher or manufacturer to establish an in-house primary reference standard.

Establishing a Primary Reference Standard: A Step-by-Step Workflow

The creation of a primary reference standard is a rigorous process that involves the comprehensive characterization of a high-purity batch of the target compound. This process is foundational to all subsequent quality control measures.

cluster_0 Phase 1: Material Selection & Synthesis cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Documentation & Implementation A Select High-Purity Candidate Batch B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Elucidation (NMR, MS, IR) B->C D Purity Assessment (Chromatographic Purity, Elemental Analysis) C->D E Physicochemical Properties (DSC, TGA, Water Content) D->E F Certificate of Analysis (CoA) Generation E->F G Establish Storage & Handling Conditions F->G H Use as Primary Reference Standard G->H

Caption: Workflow for establishing a primary reference standard.

Structural Elucidation

The first step is to unequivocally confirm the chemical structure of the candidate material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The spectra should be consistent with the proposed structure of (5-Ethynylpyridin-2-YL)methanol.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the characteristic vibrations of the pyridine ring.

Purity Assessment

Purity is the most critical attribute of a reference standard. It is typically determined by a mass balance approach, where the contributions of all impurities are subtracted from 100%.

  • Chromatographic Purity (HPLC/GC): This is the primary method for quantifying organic impurities. An area percent purity of >99.5% is generally desirable for a primary standard.

  • Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the theoretical values for the empirical formula of (5-Ethynylpyridin-2-YL)methanol (C₈H₇NO).

  • Water Content (Karl Fischer Titration): Water is a common impurity and should be accurately quantified.

  • Residual Solvents (Headspace GC): Determines the amount of any solvents remaining from the synthesis and purification process.

  • Inorganic Impurities (Sulphated Ash): Quantifies the amount of non-volatile inorganic impurities.

Comparative Analysis of Analytical Methodologies for Quality Control

The two most common and powerful techniques for the quality control of (5-Ethynylpyridin-2-YL)methanol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the physicochemical properties of the compound and its potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broad applicability for non-volatile and thermally labile compounds. Ideal for (5-Ethynylpyridin-2-YL)methanol.Suitable for volatile and thermally stable compounds. May be suitable if the compound can be volatilized without degradation.
Detection UV-Vis is highly suitable due to the aromatic pyridine ring. Other detectors like MS can be used.Flame Ionization Detector (FID) is robust for organic compounds. Mass Spectrometry (MS) provides structural information.[3]
Advantages - High resolution and sensitivity.- Non-destructive.- Wide variety of stationary phases available.- Amenable to gradient elution for complex mixtures.- Excellent for volatile impurities (e.g., residual solvents).- High efficiency and speed.- FID provides a near-universal response for hydrocarbons.
Disadvantages - Requires solvents, which can be costly and require proper disposal.- Not suitable for highly volatile compounds.- Requires the analyte to be thermally stable and volatile.- Potential for sample degradation at high temperatures.- Derivatization may be necessary for polar compounds.

For (5-Ethynylpyridin-2-YL)methanol, Reverse-Phase HPLC (RP-HPLC) with UV detection is the recommended primary technique for purity determination and routine quality control. The presence of the pyridine ring provides a strong chromophore for sensitive UV detection, and its polarity makes it well-suited for separation on C18 or other reverse-phase columns.

Start Is the analyte thermally stable and volatile? Yes GC is a viable option Start->Yes Yes No HPLC is the preferred method Start->No No CheckImpurity Are volatile impurities (e.g., solvents) a concern? Yes->CheckImpurity UseHPLC Use HPLC for purity and other impurities No->UseHPLC UseGC Use GC for residual solvent analysis CheckImpurity->UseGC Yes CheckImpurity->UseHPLC No

Caption: Decision tree for selecting the optimal analytical technique.

Detailed Experimental Protocol: RP-HPLC Method for Purity Determination

This protocol provides a starting point for developing and validating a robust RP-HPLC method for (5-Ethynylpyridin-2-YL)methanol. Method development and validation should be performed in accordance with ICH guidelines.[1]

Instrumentation and Chromatographic Conditions
  • HPLC System: A system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or trifluoroacetic acid (for peak shape improvement).

    • B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient Elution: A linear gradient from a low to high percentage of organic solvent (B) is recommended to ensure elution of all potential impurities. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of (5-Ethynylpyridin-2-YL)methanol and selecting the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Diluent: A mixture of water and acetonitrile/methanol, similar to the initial mobile phase conditions.

  • Standard Solution: Accurately weigh and dissolve the (5-Ethynylpyridin-2-YL)methanol reference standard in the diluent to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

Method Validation
  • System Suitability: Inject the standard solution five or six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor and theoretical plates should also meet predefined criteria.

  • Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the main peak.

  • Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration; the correlation coefficient (r²) should be ≥ 0.999.[4]

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the reference standard at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze multiple preparations of the same sample on the same day. The RSD of the results should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results should be consistent with the initial analysis.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

Conclusion

The quality control of (5-Ethynylpyridin-2-YL)methanol is a critical undertaking that underpins the reliability and reproducibility of research and drug development activities. In the absence of an established compendial monograph, the responsibility lies with the scientific community to establish well-characterized in-house reference standards. By following a systematic approach to the creation and characterization of a primary standard, and by developing and validating robust analytical methods such as RP-HPLC, researchers can ensure the integrity of their work and the quality of their materials. This guide provides a framework for these essential activities, promoting a culture of scientific rigor and excellence.

References

  • Pharmaffiliates. CAS No: 879088-41-2 | Product Name : 4-Chloro-3-(pyridin-2-yl)aniline. [Link]

  • Chemsrc. 4-chloro-3-(pyridin-2-yl)aniline | CAS#:879088-41-2. [Link]

  • ResearchGate. Method validation for methanol quantification present in working places. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Absolute Veritas. BIS Quality Control Amendment Order for the Methanol. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Methanol: Human health tier II assessment. [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • Aleph INDIA. BIS Quality Control Amendment Order for Methanol. [Link]

  • West Virginia University. Analytical Methods. [Link]

  • OECD. 5-Ethyl-2-picoline CAS N°: 104-90-5. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.